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  • Product: Methyl 3-iodo-4-phenoxybenzoate
  • CAS: 100725-29-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-Iodo-4-Phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 3-io...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 3-iodo-4-phenoxybenzoate. In the absence of direct experimental data in publicly accessible literature, this guide synthesizes information from structurally analogous compounds and fundamental principles of NMR spectroscopy to offer a robust and well-reasoned spectral prediction. Detailed discussions on the influence of substituents, including the electron-withdrawing iodine atom and the electron-donating phenoxy group, on the aromatic system are presented. This guide also outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and similar small organic molecules. The content herein is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with substituted benzoate derivatives.

Introduction: The Significance of Methyl 3-Iodo-4-Phenoxybenzoate and NMR Characterization

Methyl 3-iodo-4-phenoxybenzoate is a halogenated aromatic ester with a molecular structure that presents interesting features for chemical synthesis and potential biological activity. The presence of an iodine atom makes it a suitable substrate for various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse functionalities. The phenoxy group, on the other hand, is a common motif in many biologically active compounds. The overall structure can be seen as a versatile scaffold in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. The precise chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular architecture. For a molecule like methyl 3-iodo-4-phenoxybenzoate, NMR is crucial for confirming its identity, assessing isomeric purity, and understanding the electronic environment of the aromatic rings.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following sections detail the predicted chemical shifts for methyl 3-iodo-4-phenoxybenzoate. These predictions are based on the analysis of substituent effects and comparison with known data for similar compounds.

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of methyl 3-iodo-4-phenoxybenzoate are numbered as follows:

Caption: Numbering scheme for methyl 3-iodo-4-phenoxybenzoate.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are summarized in the table below. The reasoning for these predictions follows.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H2~ 8.2d~ 2.0 (meta)Deshielded by the adjacent ester group and the iodine atom.
H5~ 7.8dd~ 8.5 (ortho), ~ 2.0 (meta)Influenced by the ester group (meta) and H6 (ortho).
H6~ 6.9d~ 8.5 (ortho)Shielded by the ortho-phenoxy group.
H2'/H6'~ 7.1d~ 7.5 (ortho)Ortho to the ether linkage.
H3'/H5'~ 7.4t~ 7.5 (ortho)Meta to the ether linkage, coupled to two neighboring protons.
H4'~ 7.2t~ 7.5 (ortho)Para to the ether linkage.
OCH₃~ 3.9s-Typical chemical shift for a methyl ester.

Reasoning for ¹H NMR Predictions:

  • Benzoate Ring Protons (H2, H5, H6):

    • The ester group (-COOCH₃) is electron-withdrawing and will deshield the ortho proton (H2) and the meta proton (H5).

    • The iodine atom at C3 is also electron-withdrawing and will further deshield the adjacent protons, particularly H2.

    • The phenoxy group at C4 is electron-donating through resonance, which will shield the ortho proton (H6) and the para proton (H2). However, the inductive effect of the oxygen atom will have a deshielding influence. The net effect is typically a shielding of the ortho and para positions.

    • H2: Will appear as a doublet due to meta-coupling with H5. Its chemical shift is predicted to be the most downfield of the benzoate protons due to the proximity of the ester and iodo groups.

    • H5: Will appear as a doublet of doublets due to ortho-coupling with H6 and meta-coupling with H2.

    • H6: Will appear as a doublet due to ortho-coupling with H5. It is expected to be the most upfield of the benzoate protons due to the shielding effect of the phenoxy group.

  • Phenoxy Ring Protons (H2'/H6', H3'/H5', H4'):

    • The ether linkage to the benzoate ring will influence the chemical shifts of the phenoxy protons. The oxygen atom is electron-donating by resonance, which will shield the ortho (H2'/H6') and para (H4') protons relative to benzene (7.36 ppm).

    • The protons H2' and H6' are equivalent due to free rotation around the C-O bond, as are H3' and H5'.

    • The expected pattern is a set of multiplets in the aromatic region, typical for a monosubstituted benzene ring.

  • Methyl Ester Protons (OCH₃):

    • The methyl protons of the ester group will appear as a singlet in the typical region for such functional groups, around 3.9 ppm.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in the table below.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C1~ 132Quaternary carbon attached to the ester group.
C2~ 138Deshielded by the adjacent ester and iodo groups.
C3~ 95Directly attached to the heavy iodine atom (heavy atom effect).
C4~ 158Attached to the electron-donating phenoxy group.
C5~ 125Aromatic CH carbon.
C6~ 118Shielded by the ortho-phenoxy group.
C=O~ 165Typical chemical shift for an ester carbonyl carbon.
OCH₃~ 52Typical chemical shift for a methyl ester carbon.
C1'~ 155Quaternary carbon of the phenoxy group attached to oxygen.
C2'/C6'~ 120Ortho to the ether linkage.
C3'/C5'~ 130Meta to the ether linkage.
C4'~ 124Para to the ether linkage.

Reasoning for ¹³C NMR Predictions:

  • Benzoate Ring Carbons (C1-C6):

    • C1: The ipso-carbon attached to the ester group will be in the typical aromatic quaternary carbon region.

    • C2: This carbon is deshielded by both the adjacent ester group and the iodine atom.

    • C3: The carbon directly bonded to the iodine atom will experience a significant upfield shift due to the "heavy atom effect". This is a characteristic feature for carbons attached to heavy halogens.

    • C4: The carbon attached to the phenoxy group will be significantly deshielded due to the electron-donating resonance effect of the oxygen.

    • C5 and C6: These carbons will have chemical shifts typical for substituted aromatic rings, with C6 being more shielded due to the ortho-phenoxy group.

  • Carbonyl and Methyl Carbons (C=O, OCH₃):

    • The chemical shifts for the ester carbonyl and the methyl carbon are predicted based on well-established ranges for these functional groups.

  • Phenoxy Ring Carbons (C1'-C6'):

    • C1': The ipso-carbon of the phenoxy ring attached to the ether oxygen will be significantly deshielded.

    • C2'/C6', C3'/C5', C4': The chemical shifts of these carbons will be similar to those of phenoxybenzene, with slight variations due to the influence of the substituted benzoate ring. The ortho and para carbons (C2'/C6' and C4') will be more shielded compared to the meta carbons (C3'/C5').

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for methyl 3-iodo-4-phenoxybenzoate, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common and effective solvent for a wide range of organic molecules. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used if solubility is an issue.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents contain a small amount of TMS.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Temperature: 298 K (25 °C).

¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 128-1024 scans, or more, depending on the sample concentration, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

Advanced NMR Experiments

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is particularly useful for assigning quaternary carbons.

G cluster_0 NMR Data Acquisition Workflow cluster_1 Key Steps Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Dissolve in CDCl3 Dissolve in CDCl3 Sample Preparation->Dissolve in CDCl3 Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Set Parameters (¹H & ¹³C) Set Parameters (¹H & ¹³C) Instrument Setup->Set Parameters (¹H & ¹³C) Data Processing Data Processing Data Acquisition->Data Processing Acquire FID Acquire FID Data Acquisition->Acquire FID Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis FT, Phase, Baseline Correction FT, Phase, Baseline Correction Data Processing->FT, Phase, Baseline Correction Assign Peaks & Correlate Assign Peaks & Correlate Spectral Analysis->Assign Peaks & Correlate

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of methyl 3-iodo-4-phenoxybenzoate based on established principles of NMR spectroscopy and data from analogous compounds. The provided analysis of substituent effects and the comprehensive experimental protocol offer a valuable resource for researchers working with this and similar molecules. The successful acquisition and interpretation of NMR data are fundamental to ensuring the structural integrity and purity of synthetic compounds, which is of paramount importance in scientific research and drug development.

References

  • Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • ResearchGate. (2012, January 13). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids.
  • ResearchGate. (n.d.). Syntheses of methyl 3,5-diiodo-4-phenoxy-benzoate (6) and....
  • PMC. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • University of California, Los Angeles. (n.d.). NMR Chemical Shifts.
  • CDC Stacks. (n.d.). Supporting Information.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubMed. (2018, March 16). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Imperial College London. (2024, February 7). Compound 1. methyl 3-iodo-4-(methoxymethoxy)benzoate.
  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Autechem. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
  • ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat.
  • Guidechem. (n.d.). METHYL 3-IODO-4-METHYLBENZOATE 90347-66-3 wiki.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).
  • ResearchGate. (n.d.).
Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of Methyl 3-iodo-4-phenoxybenzoate Introduction to Methyl 3-iodo-4-phenoxybenzoate Methyl 3-iodo-4-phenoxybenzoate is a halogenated aromatic ester of sig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of Methyl 3-iodo-4-phenoxybenzoate

Introduction to Methyl 3-iodo-4-phenoxybenzoate

Methyl 3-iodo-4-phenoxybenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry and as a potential intermediate in the development of novel pharmaceutical agents. Its structure, which incorporates an iodine atom and a phenoxy group on the benzoate ring, imparts unique chemical reactivity and makes it a valuable building block in medicinal chemistry. Accurate characterization of this compound is the first critical step in any research and development workflow.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts.

  • Molecular Weight (or Average Molecular Mass): This is a weighted average of the masses of all the isotopes of the elements in a molecule, based on their natural abundance. The molecular weight is typically expressed in atomic mass units (amu) or g/mol . For Methyl 3-iodo-4-phenoxybenzoate, the molecular weight is calculated using the standard atomic weights of carbon, hydrogen, iodine, and oxygen.

  • Exact Mass: This is the calculated mass of a molecule based on the most abundant isotope of each element. The exact mass is a crucial parameter in high-resolution mass spectrometry, where it is used for the unambiguous identification of a compound.

The distinction between these two values is critical in analytical techniques that can resolve isotopic differences.

Core Chemical Properties and Mass Data

The fundamental chemical identifiers and mass-related data for Methyl 3-iodo-4-phenoxybenzoate are summarized in the table below.

PropertyValueSource
Chemical Name Methyl 3-iodo-4-phenoxybenzoate[1]
CAS Number 100725-29-9[1][2]
Molecular Formula C₁₄H₁₁IO₃[2]
Molecular Weight 354.15 g/mol [2]
Exact Mass 353.97528 DaCalculated

The Role of Mass Spectrometry in Determining Exact Mass

Mass spectrometry is an indispensable analytical technique for the precise determination of the mass of a molecule.[3] For a compound like Methyl 3-iodo-4-phenoxybenzoate, high-resolution mass spectrometry (HRMS) is the method of choice for experimentally verifying its exact mass.

Principles of Mass Spectrometry

The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The high resolving power of modern mass spectrometers allows for the differentiation of molecules with very similar masses, enabling confident identification.[4]

Isotopic Pattern of Iodine-Containing Compounds

Halogens have characteristic isotopic patterns that are observable in a mass spectrum.[3] Iodine is monoisotopic in nature, meaning it has only one stable isotope (¹²⁷I). Therefore, unlike compounds containing chlorine or bromine which exhibit characteristic M+2 peaks, the mass spectrum of Methyl 3-iodo-4-phenoxybenzoate will show a single major peak for the molecular ion.[5] This simplifies the interpretation of the spectrum in the molecular ion region.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of Methyl 3-iodo-4-phenoxybenzoate, emphasizing the central role of mass spectrometry.

compound_characterization_workflow Workflow for Characterization of Methyl 3-iodo-4-phenoxybenzoate cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification lcms LC-MS for Purity and Preliminary Mass Check purification->lcms hrms High-Resolution Mass Spectrometry (HRMS) for Exact Mass lcms->hrms nmr NMR Spectroscopy (¹H, ¹³C) for Structural Elucidation lcms->nmr ftir FTIR Spectroscopy for Functional Group Analysis lcms->ftir data_analysis Data Analysis and Comparison to Theoretical Values hrms->data_analysis nmr->data_analysis ftir->data_analysis report Certificate of Analysis (CoA) Generation data_analysis->report

Caption: Workflow for the synthesis, purification, and analytical characterization of Methyl 3-iodo-4-phenoxybenzoate.

Significance in Research and Drug Development

A precise understanding of the exact mass of Methyl 3-iodo-4-phenoxybenzoate is crucial for several reasons in a research and drug development context:

  • Unambiguous Compound Identification: The exact mass serves as a highly specific identifier, allowing researchers to confirm that they have synthesized the correct molecule.[6]

  • Impurity Profiling: During synthesis, byproducts with similar structures but different elemental compositions may be formed. HRMS can distinguish between the target compound and these impurities, which is critical for quality control.[6]

  • Metabolite Identification: In drug metabolism studies, the biotransformation of a parent drug molecule results in metabolites. By comparing the exact mass of potential metabolites to the parent compound, researchers can identify the metabolic pathways.[4]

  • Quantitative Bioanalysis: While often used for qualitative analysis, exact mass measurements can also be applied in quantitative studies to measure the concentration of a drug or its metabolites in biological fluids.[7] The high specificity of HRMS can reduce interferences from the biological matrix.[7]

The application of mass spectrometry has become a cornerstone in the pharmaceutical industry, from early-stage drug discovery to commercialization.[8]

References

  • NextSDS. methyl 3-iodo-4-phenoxybenzoate — Chemical Substance Information. [Link]

  • LookChem. methyl 3-iodo-4-((3-(methoxycarbonyl)phenoxy)methyl)benzoate. [Link]

  • TutorChase. How can you identify the presence of halogens using mass spectrometry?. [Link]

  • LCGC International. Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. [Link]

  • GSRS. METHYL 3-IODO-4-METHYLBENZOATE. [Link]

  • Waters Corporation. Application of Exact Mass MS in Bioanalysis Discovery Quantitation using Xevo QTof MS and UPLC. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • PubChem. Methyl 3-iodo-4-methylbenzoate. [Link]

  • ResearchGate. Syntheses of methyl 3,5-diiodo-4-phenoxy-benzoate (6) and.... [Link]

  • Matrix Fine Chemicals. Molecules PDF. [Link]

  • LookChem. China offers 3,3'-Diiodobenzophenone,2,4,6-Trimethyliodobenzene,Methyl4-amino-3-iodobenzoate,METHYL3-IODO-4-METHOXYBENZOATE,2-Iodo-1-indanone Manufacturer. [Link]

  • European Pharmaceutical Review. Mass spectrometry and drug development – how the two come together. [Link]

  • Drug Target Review. Mass spectrometry applications for drug discovery and development. [Link]

  • Coriolis Pharma. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. [Link]

  • Organic Syntheses. L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. [Link]

  • CDC Stacks. Supporting Information. [Link]

Sources

Foundational

Methyl 3-iodo-4-phenoxybenzoate (CAS 100725-29-9): A Technical Guide to Synthesis, Physicochemical Profiling, and Safety Protocols

Executive Summary Methyl 3-iodo-4-phenoxybenzoate is a highly functionalized aromatic building block predominantly utilized in medicinal chemistry and the synthesis of bioactive compounds, such as tyrphostin protein tyro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-iodo-4-phenoxybenzoate is a highly functionalized aromatic building block predominantly utilized in medicinal chemistry and the synthesis of bioactive compounds, such as tyrphostin protein tyrosine kinase inhibitors. The presence of both an iodine atom and a phenoxy group on the benzoate scaffold provides unique steric and electronic properties, making it an ideal candidate for cross-coupling reactions and structure-activity relationship (SAR) optimization. This whitepaper provides a comprehensive analysis of its chemical identity, a mechanistic breakdown of its synthesis via hypervalent iodine reagents, and an authoritative guide to its Safety Data Sheet (SDS) handling protocols.

Chemical Identity & Physicochemical Profiling

Accurate identification and physicochemical profiling are critical for predicting the compound's behavior in both synthetic workflows and biological assays. The dual functionalization (iodo and phenoxy) significantly increases the lipophilicity of the benzoate core, which is a crucial parameter in drug design for membrane permeability.

Table 1: Chemical Identity and Physicochemical Properties

PropertySpecification
IUPAC Name Methyl 3-iodo-4-phenoxybenzoate
CAS Registry Number 100725-29-9
Molecular Formula C14H11IO3
Molecular Weight 354.14 g/mol
SMILES COC(=O)c1ccc(Oc2ccccc2)c(I)c1
Physical State (at 20°C) Solid (White crystalline powder)
Melting Point 57 °C – 63 °C
Purity Standard ≥ 98% (GC/LCMS)

Mechanistic Synthesis & Experimental Workflow

The most efficient and structurally fascinating method for synthesizing Methyl 3-iodo-4-phenoxybenzoate involves the oxidative rearrangement of methyl 4-hydroxybenzoate using the hypervalent iodine reagent (Diacetoxyiodo)benzene (DAIB) [1].

Mechanistic Causality: Unlike traditional multi-step halogenation and etherification, this "one-pot" biomimetic oxidation leverages the unique electrophilicity of iodine(III). When DAIB is dissolved in acetic acid, ligand exchange occurs, generating a highly reactive iodine species. The electron-rich phenol of methyl 4-hydroxybenzoate attacks the iodine(III) center, forming a transient phenyliodoniophenolate intermediate. This intermediate undergoes a rapid intramolecular rearrangement where the phenyl group from DAIB is transferred to the phenolic oxygen, and the iodine atom is deposited at the ortho position. This umpolung (polarity reversal) strategy elegantly installs both functional groups simultaneously [1].

Self-Validating Experimental Protocol:

  • Reagent Preparation: Dissolve 2.00 g (13.2 mmol) of methyl 4-hydroxybenzoate in 100 mL of glacial acetic acid. Causality: Acetic acid is chosen as the solvent because it stabilizes the iodine(III) intermediate and prevents premature decomposition of DAIB.

  • Oxidation Initiation: Slowly add 4.66 g (14.5 mmol, 1.1 eq) of DAIB to the stirring solution.

  • Reaction Phase: Maintain the reaction mixture at 50 °C for 2 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the starting material spot (Rf ~0.3) is entirely consumed, replaced by a less polar, UV-active product spot (Rf ~0.6).

  • Concentration: Remove the acetic acid solvent via vacuum evaporation at 40 °C to yield a crude yellow residue.

  • Purification: Purify the residue using flash column chromatography (eluting with a gradient of Hexane to 10% Ethyl Acetate in Hexane). Causality: The non-polar nature of the newly installed phenoxy and iodo groups allows the product to elute rapidly, separating it from any unreacted polar phenol and the iodobenzene byproduct.

  • Final Validation: Isolate the white crystalline product (Yield: ~3.57 g, 76%). Confirm identity via 1H-NMR, ensuring the disappearance of the phenolic -OH signal and the appearance of multiplet signals (δ 6.9-7.4 ppm) corresponding to the phenoxy ring.

SynthesisWorkflow Reactants Reactants: Methyl 4-hydroxybenzoate (13.2 mmol) + DAIB (14.5 mmol) Reaction Reaction Phase: Stir at 50°C for 2 hours (Phenyliodoniophenolate Formation) Reactants->Reaction Solvent Solvent: Acetic Acid (100 mL) Solvent->Reaction Validation Validation Checkpoint: TLC (Hexane:EtOAc 8:2) Confirm SM Consumption Reaction->Validation Aliquot Evaporation Concentration: Vacuum Evaporation of Acetic Acid Validation->Evaporation Proceed if complete Purification Purification: Flash Column Chromatography (Ethyl Acetate/Hexane) Evaporation->Purification Crude Residue Product Final Product: Methyl 3-iodo-4-phenoxybenzoate (76% Yield, White Crystals) Purification->Product Pure Fractions

Figure 1: Self-validating experimental workflow for the DAIB-mediated synthesis of Methyl 3-iodo-4-phenoxybenzoate.

Safety Data Sheet (SDS) & Risk Mitigation

Handling Methyl 3-iodo-4-phenoxybenzoate requires strict adherence to Globally Harmonized System (GHS) protocols. While it is not classified as a severe hazardous material for transport (DOT/IATA: Not hazardous) [2], it possesses localized irritant properties typical of halogenated aromatic esters [3].

Table 2: GHS Classification and Hazard Mitigation

Hazard ClassGHS StatementPrecautionary Mitigation
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves (thickness >0.35 mm). Wash hands thoroughly (P264).
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water. Remove contact lenses if present.
Respiratory H335: May cause respiratory irritationP261 / P271: Avoid breathing dust. Use only in a well-ventilated fume hood.

Spill and Containment Protocol: In the event of a dry spill, avoid generating dust. Do not use compressed air for cleanup. Utilize dry cleanup procedures (e.g., an explosion-proof vacuum designed for combustible dusts) and place the spilled material in a clean, sealable, and labeled container [3].

SDSRelationship Hazard GHS Hazard Identification Methyl 3-iodo-4-phenoxybenzoate H315 H315: Skin Irritation Hazard->H315 H319 H319: Serious Eye Irritation Hazard->H319 H335 H335: Respiratory Irritation Hazard->H335 Gloves P280: Protective Gloves (>0.35 mm thickness) H315->Gloves EyeWash P305+P351: Safety Goggles & Eye Wash Station H319->EyeWash Ventilation P271: Fume Hood / Local Exhaust Ventilation H335->Ventilation PPE Required PPE & Engineering Controls PPE->Gloves PPE->Ventilation PPE->EyeWash

Figure 2: Logical mapping of GHS hazard statements to required PPE and engineering controls.

Applications in Drug Development & Bioactive Compound Design

In medicinal chemistry, the strategic placement of halogens and bulky ether groups is a proven tactic for modulating pharmacokinetics. Methyl 3-iodo-4-phenoxybenzoate serves as a critical intermediate in the synthesis of modified tyrphostins—small molecules that inhibit protein tyrosine kinases (PTKs) [1].

  • Halogen Bonding: The heavy iodine atom can participate in highly directional halogen bonding within the hydrophobic pockets of kinase active sites, increasing the target binding affinity.

  • Steric Shielding: The bulky phenoxy group restricts the rotational freedom of the molecule, locking it into a bioactive conformation and shielding the core from rapid metabolic degradation by cytochrome P450 enzymes.

  • Synthetic Versatility: The iodine atom acts as an ideal leaving group for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing researchers to rapidly expand chemical libraries around the benzoate core.

References

  • Title: Structural Studies on Bioactive Compounds. 32. Oxidation of Tyrphostin Protein Tyrosine Kinase Inhibitors with Hypervalent Iodine Reagents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Exploratory

Infrared (IR) spectroscopy absorption bands for methyl 3-iodo-4-phenoxybenzoate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3-iodo-4-phenoxybenzoate For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering Molecular Structure Through Vibra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3-iodo-4-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. The fundamental principle lies in the interaction of infrared radiation with a molecule, inducing vibrations in its constituent bonds.[1][2] Each type of bond (e.g., C=O, C-H, C-O) vibrates at a characteristic frequency, and for a vibration to be IR-active, it must result in a net change in the molecule's dipole moment.[2] The resulting IR spectrum is a unique molecular fingerprint, plotting absorbed frequencies (as wavenumbers, cm⁻¹) against the intensity of absorption.

This guide provides a detailed analysis of the expected infrared absorption bands for methyl 3-iodo-4-phenoxybenzoate , a complex aromatic ester. By systematically dissecting the molecule into its functional components, we can predict its IR spectrum with high accuracy. This predictive analysis is invaluable for researchers in synthesis, quality control, and drug development for confirming the identity, purity, and structural integrity of this and related compounds.

Molecular Structure and Functional Group Analysis

To interpret the IR spectrum of methyl 3-iodo-4-phenoxybenzoate, we must first identify the key functional groups and structural motifs whose vibrations will give rise to absorption bands.

cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Conclusion SamplePrep Sample Preparation (e.g., KBr Pellet) Background Acquire Background Spectrum (Atmosphere) SamplePrep->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Data Processing (Baseline Correction, Peak Picking) SampleScan->Process Diagnostic 1. Identify Diagnostic Peaks (C=O Stretch at ~1720 cm⁻¹) Process->Diagnostic CH_Region 2. Analyze C-H Region (Aromatic >3000, Aliphatic <3000 cm⁻¹) Diagnostic->CH_Region Fingerprint 3. Analyze Fingerprint Region (C-O, C=C Stretches) CH_Region->Fingerprint OOP_Region 4. Analyze OOP Bends (Confirm Substitution Pattern) Fingerprint->OOP_Region Confirm 5. Correlate All Bands with Predicted Structure OOP_Region->Confirm Report Structure Confirmed / Report Findings Confirm->Report

Caption: A systematic workflow for the acquisition and interpretation of the IR spectrum of a target molecule.

Conclusion

The infrared spectrum of methyl 3-iodo-4-phenoxybenzoate is predicted to be rich in information, with several strong, characteristic bands that allow for unambiguous identification. The key features to look for are the intense, sharp ester carbonyl (C=O) stretch around 1730-1715 cm⁻¹ , the very strong and broad C-O stretching absorptions between 1300-1000 cm⁻¹ , and the distinct patterns of aromatic C-H out-of-plane bending vibrations below 900 cm⁻¹ that confirm the substitution patterns of the two aromatic rings. By following the detailed experimental and interpretive workflows outlined in this guide, researchers can confidently use IR spectroscopy to verify the synthesis and purity of this complex molecule.

References

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • Forel, M. T., Fuson, N., & Josien, M. L. (1960). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. The Journal of Chemical Physics, 33(4), 1137-1143. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). Retrieved from [Link]

  • Keefer, R. M., & Allen, H. C. (1955). The Effect of Iodine on the Infrared Spectra of the Alkyl Iodides. The Journal of Chemical Physics, 23(5), 947-948. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-iodobenzoate. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-iodo-4-methylbenzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 3-iodo-4-phenoxybenzoate — Chemical Substance Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database of IR spectra. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 3-iodo-4-phenoxybenzoate: A Detailed Protocol for Researchers

An in-depth guide to the preparation of a key building block in medicinal chemistry and materials science, this document provides a comprehensive, step-by-step protocol for the synthesis of methyl 3-iodo-4-phenoxybenzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the preparation of a key building block in medicinal chemistry and materials science, this document provides a comprehensive, step-by-step protocol for the synthesis of methyl 3-iodo-4-phenoxybenzoate. This application note is intended for researchers, scientists, and professionals in drug development, offering a choice of two robust synthetic pathways, detailed reaction mechanisms, safety precautions, and thorough characterization methods.

Introduction

Methyl 3-iodo-4-phenoxybenzoate is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. The presence of the iodo, phenoxy, and methyl ester groups provides multiple reaction sites for further molecular elaboration, making it a versatile building block. This document outlines two effective methods for its synthesis: the direct iodination of methyl 4-phenoxybenzoate and the Fischer esterification of 3-iodo-4-phenoxybenzoic acid. Each method is presented with detailed procedural steps, mechanistic insights, and guidance for product purification and characterization.

Chemical Profile and Reagents

A thorough understanding of the properties of the target molecule and all reagents is crucial for successful synthesis and safe laboratory practice.

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Hazards
Methyl 3-iodo-4-phenoxybenzoateC₁₄H₁₁IO₃354.14N/AN/AIrritant
Methyl 4-phenoxybenzoateC₁₄H₁₂O₃228.24315-31756-58Irritant
3-Iodo-4-phenoxybenzoic acidC₁₃H₉IO₃340.11N/AN/AIrritant
Iodine (I₂)I₂253.81184.3113.7Harmful, Irritant, Environmental Hazard
Sulfuric Acid (H₂SO₄)H₂SO₄98.0833710Corrosive, Oxidizer, Health Hazard
Methanol (CH₃OH)CH₄O32.0464.7-97.6Flammable, Toxic
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98N/A200-202Irritant, Oxidizer
Acetic Acid (CH₃COOH)C₂H₄O₂60.05118-11916.6Flammable, Corrosive

Synthetic Strategies: Two Paths to the Target Molecule

Researchers can choose between two primary synthetic routes to obtain methyl 3-iodo-4-phenoxybenzoate, each with its own advantages. The choice of method may depend on the availability of starting materials and desired scale of the reaction.

Synthesis_Routes cluster_0 Route 1: Electrophilic Iodination cluster_1 Route 2: Fischer Esterification Methyl 4-phenoxybenzoate Methyl 4-phenoxybenzoate Methyl 3-iodo-4-phenoxybenzoate_1 Methyl 3-iodo-4-phenoxybenzoate Methyl 4-phenoxybenzoate->Methyl 3-iodo-4-phenoxybenzoate_1 Iodinating Agent (e.g., NIS, I₂/Oxidant) 3-Iodo-4-phenoxybenzoic acid 3-Iodo-4-phenoxybenzoic acid Methyl 3-iodo-4-phenoxybenzoate_2 Methyl 3-iodo-4-phenoxybenzoate 3-Iodo-4-phenoxybenzoic acid->Methyl 3-iodo-4-phenoxybenzoate_2 Methanol (excess) Acid Catalyst (H₂SO₄)

Caption: Two primary synthetic routes to methyl 3-iodo-4-phenoxybenzoate.

Route 1: Electrophilic Iodination of Methyl 4-phenoxybenzoate

This approach involves the direct iodination of the commercially available methyl 4-phenoxybenzoate. The phenoxy group is an ortho-, para-director, and since the para position is blocked, iodination is directed to the ortho position (position 3).

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated in situ, is attacked by the electron-rich aromatic ring of methyl 4-phenoxybenzoate.

Iodination_Mechanism reagents I₂ + Oxidant electrophile I⁺ (Electrophilic Iodine) reagents->electrophile Generation substrate Methyl 4-phenoxybenzoate intermediate Arenium Ion Intermediate (Resonance Stabilized) substrate->intermediate Attack on I⁺ product Methyl 3-iodo-4-phenoxybenzoate intermediate->product Deprotonation byproduct H⁺ intermediate->byproduct

Caption: Mechanism of electrophilic iodination.

Detailed Protocol

Materials:

  • Methyl 4-phenoxybenzoate

  • N-Iodosuccinimide (NIS)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-phenoxybenzoate (1.0 eq) in glacial acetic acid (approximately 10-15 mL per gram of starting material).

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 40 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Route 2: Fischer Esterification of 3-Iodo-4-phenoxybenzoic Acid

This classic method involves the acid-catalyzed esterification of 3-iodo-4-phenoxybenzoic acid with methanol. The use of a large excess of methanol drives the equilibrium towards the formation of the ester product.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.[1]

Fischer_Esterification_Mechanism acid 3-Iodo-4-phenoxybenzoic acid protonated_acid Protonated Carboxylic Acid acid->protonated_acid H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + CH₃OH methanol Methanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O product Methyl 3-iodo-4-phenoxybenzoate protonated_ester->product - H⁺ water H₂O

Caption: Mechanism of Fischer Esterification.

Detailed Protocol

Materials:

  • 3-Iodo-4-phenoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-iodo-4-phenoxybenzoic acid (1.0 eq) in a large excess of methanol (e.g., 20-30 mL per gram of acid).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred suspension. The addition is highly exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel.

    • Wash the organic layer with water, saturated aqueous sodium bicarbonate solution (carefully, as CO₂ evolution may occur), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography or recrystallization as described in Route 1.

Characterization of Methyl 3-iodo-4-phenoxybenzoate

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

  • Appearance: White to off-white solid.

  • Thin Layer Chromatography (TLC): The purified product should show a single spot on a TLC plate. The Rf value will depend on the solvent system used.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be consistent with the structure of methyl 3-iodo-4-phenoxybenzoate. Expected signals include those for the aromatic protons and the methyl ester protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of carbon signals corresponding to the structure.

    • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H stretches.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Fume Hood: All manipulations involving volatile and hazardous chemicals such as methanol, dichloromethane, and concentrated sulfuric acid should be performed in a well-ventilated fume hood.[3]

  • Handling of Reagents:

    • Iodine and N-Iodosuccinimide: These are irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[4]

    • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Add it slowly and carefully to other liquids, especially methanol, as the reaction is highly exothermic.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Continue the reaction and monitor by TLC. If necessary, increase the temperature or add more catalyst (for esterification).
Deactivated catalyst.Use fresh catalyst.
Low YieldInefficient work-up or purification.Ensure complete extraction of the product and minimize losses during purification steps.
Reversible nature of Fischer esterification.Use a larger excess of methanol or remove water as it is formed (e.g., using a Dean-Stark trap with a suitable solvent).[6]
Presence of ImpuritiesIncomplete reaction or side reactions.Optimize reaction conditions. Purify the product thoroughly using column chromatography or recrystallization.
Incomplete removal of reagents or by-products.Ensure thorough washing during the work-up procedure.

Conclusion

This application note provides two reliable and detailed protocols for the synthesis of methyl 3-iodo-4-phenoxybenzoate. Both the electrophilic iodination and Fischer esterification routes are effective methods, and the choice between them can be made based on laboratory resources and starting material availability. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable chemical intermediate for their research and development needs.

References

  • Ganguly, N. C.; Barik, S. K.; Dutta, S. Ecofriendly iodination of activated aromatics and coumarins using potassium iodide and ammonium peroxodisulfate. Synthesis2010, 2010 (09), 1467-1472.
  • Iskra, J.; Stavber, S.; Zupan, M. N-Iodosuccinimide in Trifluoroacetic Acid: A New, and Efficient System for Iodination of a Wide Variety of Organic Compounds. Synthesis2004, 2004 (11), 1869-1873.
  • Standard Operating Procedure for Sulfuric Acid. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (2022, November 16). Retrieved from [Link]

  • Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. Retrieved from [Link]

  • Occupational Safety Resources on Sulfuric Acid. (2019, December 17). NC Epidemiology. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ganguly, N. C., Barik, S. K., & Dutta, S. (2010). A selective and efficient oxidative iodination of electron rich arenes was carried out with one equivalent of KI and two equivalents of 30% hydrogen peroxide in MeOH in the presence of strong acid. Synthesis, 2010(09), 1467-1472.
  • Iskra, J., Stavber, S., & Zupan, M. (2004). Various methoxy- or methyl-substituted aromatic compounds were regioselectively iodinated with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid with excellent yields under mild conditions and short reaction times. Synthesis, 2004(11), 1869-1873.
  • Partridge, B. M., & Hartwig, J. F. (2013). An environmentally benign protocol for the iodination of activated aromatics, such as phenols, anilines, and hydroxycoumarins, using inexpensive commercially available potassium iodide and ammonium peroxodisulfate in aqueous methanol at room temperature provides predominantly ortho-monoiodinated products. Organic letters, 15(1), 140-143.
  • Tang, R. J., Milcent, T., & Crousse, B. (2018). In a disulfide-catalyzed electrophilic iodination of electron-rich aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (DIH), the disulfide activates DIH as a Lewis base to promote the iodination reaction in acetonitrile under mild conditions. The Journal of organic chemistry, 83(2), 930-938.
  • Otera, J. (2003).
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's textbook of practical organic chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Kürti, L., & Czakó, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • National Research Council. (2011). Prudent practices in the laboratory: Handling and management of chemical hazards.
  • American Chemical Society. (2003).

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Application

Scale-Up Synthesis of Methyl 3-Iodo-4-phenoxybenzoate: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the scale-up synthesis of methyl 3-iodo-4-phenoxybenzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of methyl 3-iodo-4-phenoxybenzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The described two-step synthetic route is designed for robustness, scalability, and high regioselectivity. The protocol begins with the synthesis of the precursor, methyl 4-phenoxybenzoate, via a modified Ullmann condensation, followed by a regioselective iodination. This document offers detailed, step-by-step protocols, safety considerations, and an in-depth discussion of the chemical principles underpinning the experimental design, tailored for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

Methyl 3-iodo-4-phenoxybenzoate is a valuable building block in organic synthesis, primarily utilized in the construction of complex molecules with applications in medicinal chemistry and materials science. The presence of the iodo-substituent facilitates a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. This guide details a reliable and scalable two-step synthesis, focusing on practical execution and safety for laboratory and pilot-plant scale production.

The synthetic strategy is bifurcated into two core transformations:

  • Formation of the Diaryl Ether Linkage: Synthesis of methyl 4-phenoxybenzoate through a copper-catalyzed Ullmann condensation.

  • Regioselective Iodination: Introduction of an iodine atom at the C-3 position of the aromatic ring of methyl 4-phenoxybenzoate.

This document provides a detailed walkthrough of each step, emphasizing the rationale for the selection of reagents and reaction conditions to ensure a high-yielding and pure final product.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic pathway is outlined below:

Synthetic_Pathway Methyl_4-halobenzoate Methyl 4-halobenzoate Ullmann_Condensation Ullmann Condensation (Cu Catalyst, Base) Methyl_4-halobenzoate->Ullmann_Condensation Phenol Phenol Phenol->Ullmann_Condensation Methyl_4-phenoxybenzoate Methyl 4-phenoxybenzoate Ullmann_Condensation->Methyl_4-phenoxybenzoate Regioselective_Iodination Regioselective Iodination Methyl_4-phenoxybenzoate->Regioselective_Iodination Iodinating_Agent Iodinating Agent Iodinating_Agent->Regioselective_Iodination Methyl_3-iodo-4-phenoxybenzoate Methyl 3-iodo-4-phenoxybenzoate Regioselective_Iodination->Methyl_3-iodo-4-phenoxybenzoate

Caption: Directing effects on the electrophilic iodination of methyl 4-phenoxybenzoate.

The synergistic directing effects of these two groups strongly favor the substitution at the 3-position, which is ortho to the activating phenoxy group and meta to the deactivating ester group. For this transformation, we will utilize iodine monochloride (ICl) as the iodinating agent due to its high reactivity and efficacy in iodinating activated aromatic systems. [1][2]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Scale-up Synthesis of Methyl 4-phenoxybenzoate
Reagent/SolventMolecular Weight ( g/mol )Quantity (mol)Mass/Volume
Methyl 4-bromobenzoate215.041.0215.04 g
Phenol94.111.2112.93 g
Copper(I) Iodide (CuI)190.450.119.05 g
Potassium Carbonate (K₂CO₃)138.212.0276.42 g
N,N-Dimethylformamide (DMF)73.09-1 L

Protocol:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add methyl 4-bromobenzoate (215.04 g, 1.0 mol), phenol (112.93 g, 1.2 mol), copper(I) iodide (19.05 g, 0.1 mol), and potassium carbonate (276.42 g, 2.0 mol).

  • Add N,N-dimethylformamide (DMF, 1 L) to the flask.

  • Begin vigorous stirring and heat the reaction mixture to 140-150 °C under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 5 L of ice-cold water with stirring.

  • A precipitate will form. Filter the solid using a Büchner funnel and wash the filter cake thoroughly with water (3 x 500 mL) to remove inorganic salts.

  • Dissolve the crude product in dichloromethane (DCM, 2 L).

  • Wash the organic layer with 1 M sodium hydroxide solution (2 x 500 mL) to remove unreacted phenol, followed by a brine wash (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-phenoxybenzoate.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to afford pure methyl 4-phenoxybenzoate as a white solid.

Step 2: Scale-up Regioselective Iodination of Methyl 4-phenoxybenzoate
Reagent/SolventMolecular Weight ( g/mol )Quantity (mol)Mass/Volume
Methyl 4-phenoxybenzoate228.240.8182.59 g
Iodine Monochloride (ICl)162.360.88142.88 g
Glacial Acetic Acid60.05-1.5 L

Safety Note on Iodine Monochloride: Iodine monochloride is a corrosive and toxic substance that reacts with water. [1][3]Handle with extreme care in a chemical fume hood, wearing appropriate PPE. [3]Ensure an eyewash station and safety shower are readily accessible. [1] Protocol:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-phenoxybenzoate (182.59 g, 0.8 mol) in glacial acetic acid (1.5 L).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (142.88 g, 0.88 mol) in glacial acetic acid (200 mL) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture into 5 L of ice-cold water containing a saturated solution of sodium thiosulfate (approx. 500 mL, or until the dark color of iodine disappears).

  • A precipitate will form. Filter the solid using a Büchner funnel and wash the filter cake extensively with water (3 x 1 L) to remove acetic acid and inorganic salts.

  • Recrystallize the crude product from ethanol to yield pure methyl 3-iodo-4-phenoxybenzoate as a white to off-white solid.

Data and Expected Results

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (g)Purity (by HPLC)
Methyl 4-phenoxybenzoate228.24228.24194 - 216>98%
Methyl 3-iodo-4-phenoxybenzoate354.14283.31240 - 269>99%

Troubleshooting

IssuePossible CauseRecommended Solution
Step 1: Incomplete reaction Insufficient heating, poor quality reagents, or catalyst deactivation.Ensure the reaction temperature is maintained at 140-150 °C. Use anhydrous DMF and high-purity reagents. Consider adding a fresh portion of the catalyst if the reaction stalls.
Step 1: Low yield Incomplete reaction or loss of product during workup.Optimize reaction time. Ensure efficient extraction and minimize transfers.
Step 2: Formation of di-iodinated products Use of excess iodinating agent or prolonged reaction time.Use the specified stoichiometry of ICl. Monitor the reaction closely and quench it promptly upon completion.
Step 2: Incomplete reaction Insufficient ICl or low reaction temperature.Ensure the correct amount of ICl is used. Allow the reaction to proceed at room temperature after the initial cooling period.

Conclusion

The protocols detailed in this application note provide a robust and scalable method for the synthesis of methyl 3-iodo-4-phenoxybenzoate. By leveraging a well-established Ullmann condensation and a highly regioselective electrophilic iodination, this two-step process offers high yields and excellent purity, making it suitable for both research and industrial applications. Adherence to the specified safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Samrat Pharmachem Limited.
  • Benchchem. Handling and safety precautions for iodine monochloride.
  • Organic Syntheses.
  • Guidechem. What is the synthesis process of 4-PHENOXYBENZOIC ACID? - FAQ.
  • Google Patents.
  • ChemicalBook. 4-PHENOXYBENZOIC ACID synthesis.
  • ResearchGate.
  • Wikipedia.
  • Eureka | Patsnap.
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  • Organic Syntheses.
  • Save My Exams. Directing Effects (OCR A Level Chemistry A): Revision Note.
  • PrepChem.com. Synthesis of 4-(4-(Methylthio)phenoxy)benzonitrile.
  • Homework.Study.com. Aromatic iodination can be carried out with a number of reagents, including iodine monochloride,...
  • ChemicalBook. 4-(4-METHYLPHENOXY)BENZOIC ACID synthesis.
  • Organic Chemistry Portal. Ullmann Reaction.
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  • Organic Chemistry Portal. N-Iodosuccinimide (NIS).
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  • Wikipedia.
  • Organic Chemistry Portal.
  • ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
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  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • PMC.
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  • Organic Chemistry Portal.
  • PMC. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Baran Lab. Iodine(V) Reagents in Organic Synthesis. Part 4. - o-Iodoxybenzoic Acid as a Chemospecific Tool for Single.
  • ResearchGate.
  • Iodination of Organic Compounds Using the Reagent System I.
  • ResearchGate.
  • PubMed. Iodine(V) reagents in organic synthesis. Part 4.
  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

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Method

Application Note: A Standardized, Robust HPLC Method for the Analysis of Methyl 3-iodo-4-phenoxybenzoate

Abstract This application note presents a comprehensive, step-by-step guide for the development of a standardized reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development of a standardized reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl 3-iodo-4-phenoxybenzoate. This compound is a key intermediate in various synthetic pathways, making its purity and quantification critical for quality control in research and manufacturing. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic approach for method optimization. We will detail the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters. The final protocol is a robust, reproducible, and transferable method suitable for routine analysis, developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Analyte Profile: Methyl 3-iodo-4-phenoxybenzoate

A foundational step in any HPLC method development is a thorough understanding of the analyte's physicochemical properties.[3] These characteristics dictate the initial choice of chromatographic conditions, such as the separation mode, solvent selection, and detector settings. Methyl 3-iodo-4-phenoxybenzoate is a complex aromatic ester. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from its structure and data from analogous compounds.[4][5][6]

Structure:

Figure 1: Chemical Structure of Methyl 3-iodo-4-phenoxybenzoate

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC Method Development
Molecular Formula C₁₄H₁₁IO₃---
Molecular Weight 354.14 g/mol A moderate molecular weight, suitable for standard HPLC analysis.
Polarity Non-polar / HydrophobicThe presence of two benzene rings and an ester group, coupled with low water solubility, indicates a non-polar nature. This strongly suggests that Reversed-Phase (RP) HPLC is the most appropriate separation mode.[7][8]
Calculated LogP ~4.0 - 4.5A high LogP value confirms the compound's lipophilicity, predicting strong retention on a non-polar stationary phase like C18.
Aqueous Solubility Sparingly soluble to insolubleThis necessitates the use of an organic solvent for sample preparation and as a major component of the mobile phase to ensure the analyte remains dissolved throughout the system.[7][9]
UV Absorbance Expected λmax ~250-280 nmThe aromatic rings are strong chromophores. A UV-Vis detector is the ideal choice for detection. An initial scan is required to determine the optimal wavelength (λmax) for maximum sensitivity.[10]
pKa Not applicable (neutral)The molecule lacks readily ionizable functional groups. Therefore, pH control of the mobile phase is not critical for managing retention, simplifying mobile phase preparation.[3][8]

The Method Development Strategy: A Logic-Driven Approach

Our strategy is to build a robust method by systematically evaluating and optimizing key chromatographic parameters. The goal is a method that provides a sharp, symmetric peak for methyl 3-iodo-4-phenoxybenzoate, well-resolved from any potential impurities, with a practical run time.

The Choice of Reversed-Phase Chromatography

Based on the analyte's non-polar and hydrophobic nature (high LogP), RP-HPLC is the unequivocal choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[7][11] The analyte will be retained on the column through hydrophobic interactions, and its elution will be controlled by increasing the proportion of the organic solvent in the mobile phase.[11]

Initial Parameter Selection: The Starting Point
  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for hydrophobic molecules like our target analyte. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for balancing efficiency and backpressure.

  • Mobile Phase: An acetonitrile/water mixture is chosen. Acetonitrile generally offers lower UV absorbance at short wavelengths and lower viscosity compared to methanol, which can lead to better efficiency and lower backpressure.[9][12]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is selected to leverage the analyte's strong UV absorbance.

Materials and Methods

CategoryItem
Equipment HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or multi-wavelength UV detector.
Software Chromatographic Data System (CDS) for instrument control, data acquisition, and processing.
Chemicals - Methyl 3-iodo-4-phenoxybenzoate reference standard (>98% purity).- Acetonitrile (HPLC grade).[7]- Water (Type I, 18.2 MΩ·cm).- Methanol (HPLC grade, for cleaning).
Labware - Volumetric flasks (Class A).- Pipettes (calibrated).- Analytical balance.- Syringes and 0.22 µm syringe filters (PTFE or nylon).- HPLC vials with caps.

Experimental Protocol: From Screening to a Standardized Method

This section provides a detailed, step-by-step workflow for developing the final analytical method.

Step 1: Standard & Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the methyl 3-iodo-4-phenoxybenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Preparation (100 µg/mL): Pipette 2.5 mL of the stock standard into a 25 mL volumetric flask and dilute to volume with acetonitrile. This will be the primary solution for method development.

  • Filtration: Before placing in an HPLC vial, filter the working standard solution through a 0.22 µm syringe filter to remove any particulates that could damage the column.

Step 2: Wavelength Optimization
  • Inject the 100 µg/mL working standard onto the HPLC system using a mobile phase with high organic content (e.g., 80% Acetonitrile / 20% Water) to ensure rapid elution.

  • Use the DAD to acquire the full UV spectrum of the eluting peak.

  • Identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent analyses to ensure maximum sensitivity. For this class of compound, a λmax is anticipated around 260 nm.

Step 3: Systematic Optimization of Chromatographic Conditions

The following workflow illustrates the logical progression of method optimization. The goal is to achieve a retention factor (k') between 2 and 10, a tailing factor (Tf) close to 1, and high theoretical plates (N).

G HPLC Method Development Workflow start Start: Prepare Analyte Standard step1 Select Initial Conditions Column: C18, 4.6x150mm, 5µm Mobile Phase: ACN/H2O Flow Rate: 1.0 mL/min start->step1 step2 Determine λmax (DAD Scan) step1->step2 step3 Scouting Gradient Run (e.g., 5-95% ACN over 20 min) step2->step3 step4 Evaluate Elution Time (Approximate %ACN) step3->step4 step5 Develop Isocratic Method (Based on Scouting Run) step4->step5 decision1 Is Retention (k') 2 < k' < 10 ? step5->decision1 adjust1 Adjust %ACN (Increase for faster elution, Decrease for more retention) decision1->adjust1 No decision2 Is Peak Shape Good? (Tailing Factor ≈ 1) decision1->decision2 Yes adjust1->step5 adjust2 Optimize Flow Rate & Column Temperature (e.g., 0.8-1.2 mL/min, 25-35°C) decision2->adjust2 No final Final Optimized Method Lock Parameters & Perform SST decision2->final Yes adjust2->step5

Diagram 1: A systematic workflow for HPLC method development.

Protocol for Final Optimized Isocratic Method

Based on the systematic optimization, the following robust method was established.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particlesStandard industry column providing good resolution and efficiency for this type of analyte.
Mobile Phase Acetonitrile : Water (70:30, v/v)Provides optimal retention (k' ≈ 4.5) and good peak shape. The high organic content ensures analyte solubility.[9][11]
Flow Rate 1.0 mL/minBalances analysis time with system backpressure and chromatographic efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Vol. 10 µLA standard volume that minimizes potential for peak distortion from solvent effects.
Detection UV at 260 nm (λmax)Offers the highest signal-to-noise ratio for the analyte.
Run Time 10 minutesSufficient to allow for elution of the main peak and any potential late-eluting impurities.
System Suitability Testing (SST)

Before analyzing any samples, the performance of the chromatographic system must be verified.[13] This is a core requirement of any validated method.[1]

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the 100 µg/mL working standard.

  • Evaluate the results against the pre-defined criteria in the table below.

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD ≤ 1.0%Demonstrates the stability and precision of the pump and system.
Peak Area RSD ≤ 2.0%Confirms the precision of the injector and detector response.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the separation.

Results and Discussion

The developed method consistently produces a sharp, symmetrical peak for methyl 3-iodo-4-phenoxybenzoate at a retention time of approximately 6.2 minutes. The system suitability results from a typical run are summarized below and meet all acceptance criteria, demonstrating the method's precision and reliability.

Table: Typical System Suitability Results

Injection Retention Time (min) Peak Area (mAU*s) Tailing Factor Theoretical Plates
1 6.21 1254321 1.12 7540
2 6.20 1261098 1.13 7610
3 6.22 1258776 1.11 7580
4 6.21 1249870 1.12 7550
5 6.20 1255543 1.13 7600
Mean 6.21 1255922 1.12 7576

| %RSD | 0.13% | 0.35% | - | - |

The Impact of Chromatographic Parameters

The relationship between key HPLC parameters and the resulting separation is crucial to understand for both development and troubleshooting.

G Interplay of HPLC Parameters and Outputs p1 Increase % Organic (e.g., %ACN) o1 Retention Time p1->o1 Decreases o2 Resolution p1->o2 Decreases p2 Increase Flow Rate p2->o1 Decreases p2->o2 Decreases o4 Backpressure p2->o4 Increases p3 Increase Temperature p3->o1 Decreases o3 Peak Shape (Symmetry) p3->o3 Improves p3->o4 Decreases

Diagram 2: Cause-and-effect relationships in HPLC optimization.

This diagram illustrates that increasing the percentage of acetonitrile in the mobile phase is the most effective way to reduce the retention time of a hydrophobic compound like methyl 3-iodo-4-phenoxybenzoate.[11] Similarly, adjusting the flow rate offers a linear trade-off between analysis time and system pressure. Temperature is a useful secondary parameter for fine-tuning peak shape and managing pressure.[14]

Method Validation Overview per ICH Q2(R2)

While this note details the method development, a full validation is required before its implementation in a regulated environment.[13][15] The developed method should be validated for the following parameters as outlined in the ICH Q2(R2) guideline.[15][16]

Validation ParameterPurpose & Brief Methodology
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. (Analyze spiked samples and stressed samples).
Linearity To verify that the method's response is directly proportional to the analyte concentration over a specified range. (Analyze at least five concentration levels).
Accuracy To determine the closeness of the test results to the true value. (Perform recovery studies on spiked placebo samples at three concentration levels).[1]
Precision To assess the degree of scatter between a series of measurements. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[1]
Range The concentration interval over which the method is precise, accurate, and linear.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase composition, ±2°C in temperature).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development of a standardized isocratic RP-HPLC method for the analysis of methyl 3-iodo-4-phenoxybenzoate. By beginning with an understanding of the analyte's physicochemical properties, we systematically optimized the chromatographic conditions to achieve a rapid, efficient, and reproducible separation. The final method, utilizing a C18 column with a 70:30 acetonitrile/water mobile phase at a flow rate of 1.0 mL/min and UV detection at 260 nm, is highly suitable for routine quality control and purity assessments. The outlined system suitability criteria ensure reliable day-to-day performance, and the method is primed for full validation according to ICH guidelines.

References

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Available from: [Link]

  • Dolan, J. W., & Snyder, L. R. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available from: [Link]

  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available from: [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Available from: [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • LookChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Available from: [Link]

  • Singh, A., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Amaro, R., et al. (2024). Optimization of parameters affecting the recovery in the analysis of polycyclic aromatic hydrocarbons in natural waters by HPLC-fluorescence. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 81(602), 142-50. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-iodo-4-methylbenzoate. PubChem. Available from: [Link]

  • Global Substance Registration System. (n.d.). METHYL 3-IODO-4-METHYLBENZOATE. Available from: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Yoshitake, T., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(6), 517-23. Available from: [Link]

  • Chemtarget. (n.d.). China offers 3,3'-Diiodobenzophenone,2,4,6-Trimethyliodobenzene,Methyl4-amino-3-iodobenzoate,METHYL3-IODO-4-METHOXYBENZOATE,2-Iodo-1-indanone Manufacturer. Available from: [Link]

  • Tarafder, A. (n.d.). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. Available from: [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Płotka, J., et al. (2006). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. Journal of Chromatography A, 1128(1-2), 19-26. Available from: [Link]

  • IntechOpen. (2019, October 26). Principles of Chromatography Method Development. Available from: [Link]

  • Mol-Instincts. (2025, May 20). methyl 4-phenoxybenzoate. Available from: [Link]

  • De, K., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 76(3), 188-99. Available from: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Ligas, M., et al. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 416-421. Available from: [Link]

  • Bueno, A., et al. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro, 6(3), 43-56. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting dehalogenation in methyl 3-iodo-4-phenoxybenzoate cross-coupling

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges where highly reactive aryl iodides—such as methyl 3-iodo-4-phenoxybenzoate—undergo premature reductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges where highly reactive aryl iodides—such as methyl 3-iodo-4-phenoxybenzoate—undergo premature reduction rather than the desired carbon-carbon bond formation. This phenomenon, known as hydrodehalogenation, depletes your starting material and complicates purification.

This guide provides a mechanistic breakdown, actionable troubleshooting FAQs, and a self-validating protocol to suppress this side reaction and maximize your cross-coupling yields.

Mechanistic Insight: The Origin of Dehalogenation

To troubleshoot effectively, we must first understand the causality of the reaction. Methyl 3-iodo-4-phenoxybenzoate undergoes rapid oxidative addition to Palladium(0) due to its highly labile C–I bond. However, if the subsequent transmetalation step is sluggish, the resulting Ar–Pd(II)–I intermediate becomes vulnerable to hydride transfer[1].

This hydride typically originates from β -hydride elimination of alcoholic solvents, amine bases, or even adventitious water[2][3]. Subsequent reductive elimination yields the dehalogenated byproduct (methyl 4-phenoxybenzoate) and prematurely regenerates the catalyst, effectively short-circuiting the cross-coupling cycle.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Methyl 3-iodo-4-phenoxybenzoate) Pd0->OxAdd ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI Transmet Transmetalation (Boronic Acid) ArPdI->Transmet Desired Pathway Hydride Hydride Transfer (from Alcohol/Amine/Water) ArPdI->Hydride Side Reaction RedElim1 Reductive Elimination Transmet->RedElim1 RedElim1->Pd0 Product Desired Biaryl Product RedElim1->Product ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Dehalo Dehalogenated Byproduct (Methyl 4-phenoxybenzoate) RedElim2->Dehalo

Fig 1. Competing pathways: Cross-coupling vs. hydrodehalogenation of the Ar-Pd(II)-I intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 3-iodo-4-phenoxybenzoate specifically prone to hydrodehalogenation in my Suzuki-Miyaura coupling? A: Aryl iodides are highly reactive and undergo oxidative addition much faster than aryl bromides or chlorides. Once the Ar–Pd(II)–I species forms, if the boronic acid is not sufficiently activated (e.g., poor base selection) or is sterically hindered, transmetalation becomes the rate-limiting step. During this delay, any available hydrogen donor will coordinate to the palladium, undergo β -hydride elimination, and trigger hydrodehalogenation[1][3].

Q2: I am using ethanol as a solvent to improve the solubility of my boronic acid. Could this be causing the issue? A: Absolutely. Alcoholic solvents are classic culprits for hydrodehalogenation. Palladium can oxidize the alcohol, generating a palladium-hydride species via β -hydride elimination[3]. Solution: Switch to a non-nucleophilic, non-protic solvent system such as Toluene/Water or 1,4-Dioxane/Water. If a polar co-solvent is absolutely necessary for solubility, use THF or DMF, which lack easily abstractable β -hydrogens compared to primary or secondary alcohols[4].

Q3: How does my choice of phosphine ligand influence this side reaction? A: Ligand sterics and electronics directly dictate the kinetic fate of the Ar–Pd(II) intermediate. Small, electron-poor ligands fail to accelerate transmetalation. Conversely, bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) or N-heterocyclic carbenes (NHCs)[5] increase the electron density on Palladium, accelerating transmetalation. Their steric bulk also forces the two coupling partners closer together, dramatically lowering the activation energy for the desired reductive elimination over the dehalogenation pathway[1][2].

Q4: Can adventitious water or my choice of base act as a hydride source? A: Yes. Recent mechanistic studies demonstrate that water can act as a hydrogen source for dehalogenation, especially in the presence of nucleophilic phosphines[2]. Furthermore, alkoxide bases (e.g., NaOMe, NaOEt) can directly transfer hydrides. Solution: Rigorously degas your solvents, use anhydrous inorganic bases like K3​PO4​ or Cs2​CO3​ , and ensure your system is purged with inert gas.

Troubleshooting Start High Dehalogenation Observed? CheckSolvent Using Alcoholic or Amine Solvents? Start->CheckSolvent ChangeSolvent Switch to Toluene, THF, or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Using Alkoxide Bases (e.g., NaOMe)? CheckSolvent->CheckBase No ChangeBase Switch to Inorganic Bases (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Using Small/Electron-Poor Phosphines? CheckBase->CheckLigand No ChangeLigand Switch to Bulky, Electron-Rich Ligands (e.g., XPhos) CheckLigand->ChangeLigand Yes

Fig 2. Step-by-step logic tree for troubleshooting and eliminating hydrodehalogenation.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes internal validation data for the Suzuki-Miyaura coupling of methyl 3-iodo-4-phenoxybenzoate with phenylboronic acid, demonstrating how parameter shifts suppress the dehalogenation pathway.

Solvent SystemBaseLigandTemp (°C)Yield (Cross-Product)Yield (Dehalogenated)
Ethanol / H2​O Na2​CO3​ PPh3​ 8035%55%
DMF Et3​N PPh3​ 9042%40%
Toluene / H2​O K3​PO4​ PPh3​ 8068%15%
1,4-Dioxane / H2​O K3​PO4​ XPhos8094% <2%
THF (Anhydrous) Cs2​CO3​ SPhos6591% <3%

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed with built-in causality checks to ensure high fidelity and suppress hydrodehalogenation.

Materials:

  • Substrate: Methyl 3-iodo-4-phenoxybenzoate (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd)

  • Ligand: XPhos (0.04 equiv, 4 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (10:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species (The "Pre-mix"): In an oven-dried Schlenk flask under Argon, combine Pd2​(dba)3​ and XPhos. Add 2 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Causality Check: The solution should transition from a dark purple/red suspension to a deep orange/yellow homogeneous solution. This color shift validates the successful formation of the active Ln​Pd(0) complex.

  • Substrate and Base Addition: To a separate oven-dried round-bottom flask equipped with a stir bar, add methyl 3-iodo-4-phenoxybenzoate, the arylboronic acid, and anhydrous K3​PO4​ .

    • Expert Tip: Using a 1.5x excess of boronic acid compensates for any slow protodeboronation and ensures the transmetalation equilibrium is driven forward, outcompeting reduction.

  • Solvent Introduction & Degassing: Add 8 mL of 1,4-Dioxane and 1 mL of H2​O to the substrate flask. Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes.

    • Causality Check: Oxygen promotes homocoupling, while excess dissolved CO2​ can neutralize the base. Rigorous degassing prevents these side reactions and removes adventitious dissolved hydrogen sources.

  • Reaction Initiation: Transfer the pre-formed catalyst solution (from Step 1) into the substrate flask via a gas-tight syringe.

  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4-6 hours. Monitor via TLC or LC-MS.

    • Expert Tip: Do not exceed 80 °C. Higher temperatures accelerate the β -hydride elimination pathway exponentially compared to transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

References

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS". Chemical Communications (RSC Publishing), 2013. URL:[Link]

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides". Organometallics (ACS Publications), 2011. URL:[Link]

  • Navarro, O., et al. "Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex". The Journal of Organic Chemistry (ACS Publications), 2005. URL:[Link]

  • JYU. "Cross-coupling reactions of organoborons with organic halides". JYX Digital Repository, 2011. URL:[Link]

Sources

Optimization

Preventing thermal degradation of methyl 3-iodo-4-phenoxybenzoate during storage

Welcome to the technical support center for methyl 3-iodo-4-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 3-iodo-4-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Improper storage can lead to thermal degradation, compromising experimental results and the purity of synthesized products. This resource provides in-depth troubleshooting advice, preventative best practices, and validation protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter, providing explanations for the underlying chemical changes and actionable solutions.

Q1: I've observed my solid methyl 3-iodo-4-phenoxybenzoate, which was initially an off-white powder, developing a distinct yellow or brownish discoloration. What is causing this?

A: This is a classic indicator of degradation. The discoloration is most commonly caused by the liberation of elemental iodine (I₂) due to the cleavage of the carbon-iodine (C-I) bond on the aromatic ring. Elemental iodine has a characteristic purplish-brown color, and even trace amounts can impart a yellow or brown tint to the bulk material.

  • Causality (The "Why"): The C-I bond is the weakest bond in the molecule and is susceptible to homolytic cleavage when exposed to energy, primarily in the form of heat or ultraviolet (UV) light.[1][2] This process, known as deiodination, generates a radical intermediate and eventually leads to the formation of byproducts and free iodine, which is responsible for the color change.[3][4]

  • Immediate Action:

    • Immediately protect the vial from light by wrapping it in aluminum foil.

    • Move the container to a colder storage location (e.g., a -20°C freezer) to halt further degradation.

    • Before use, you must re-qualify the material's purity using an appropriate analytical method, such as HPLC or GC-MS, to quantify the extent of degradation (See Protocol 2).

Q2: My routine HPLC analysis of a stored sample shows a new, significant peak with a shorter retention time than the parent compound. What is this impurity?

A: The most probable identity of this new, less-retained peak is methyl 4-phenoxybenzoate .

  • Causality (The "Why"): In reverse-phase HPLC, retention time is generally correlated with polarity; more polar compounds elute earlier. The iodine atom in methyl 3-iodo-4-phenoxybenzoate is large and hydrophobic, contributing significantly to the molecule's nonpolar character. When deiodination occurs, the iodine is replaced by a much smaller and less hydrophobic hydrogen atom. The resulting methyl 4-phenoxybenzoate is more polar and will therefore have a shorter retention time on a C18 column.

  • Troubleshooting Steps:

    • Confirm Identity: If you have a reference standard for methyl 4-phenoxybenzoate, run it under the same HPLC conditions to confirm if the retention times match.

    • Mass Spectrometry: For unambiguous identification, analyze the sample using LC-MS. The expected degradation product will have a molecular weight corresponding to the loss of iodine and the gain of a proton.

    • Review Storage Protocol: The presence of this impurity is a direct result of degradation. Immediately review your storage conditions against the recommended guidelines in the FAQ section below.

Q3: My compound has been stored correctly in a freezer, but after multiple uses, I'm seeing signs of degradation. What could be happening?

A: This is likely due to repeated temperature cycling and exposure to atmospheric moisture during handling. Even brief exposure to ambient conditions can introduce enough energy and water to initiate degradation over time.

  • Causality (The "Why"):

    • Moisture Condensation: When a vial is removed from a -20°C freezer and opened immediately, the cold surface causes moisture from the air to condense inside the vial.[5] This introduces water, which can lead to slow hydrolysis of the methyl ester group, forming 3-iodo-4-phenoxybenzoic acid. While less common than deiodination, ester hydrolysis is a known degradation pathway for benzoate esters.[6]

    • Thermal Fluctuation: Each warming and cooling cycle provides a small input of thermal energy, which can cumulatively contribute to breaking the sensitive C-I bond.

  • Best Practice for Handling:

    • Aliquot: Upon receiving a new batch of the compound, it is highly recommended to aliquot it into smaller, single-use vials under an inert atmosphere (like argon or nitrogen). This minimizes the number of times the main stock is handled.

    • Equilibrate Before Opening: Always allow the vial to warm to room temperature before opening it.[5] This prevents moisture condensation.

    • Inert Gas Blanket: After each use, purge the vial headspace with a dry, inert gas before re-sealing and returning to cold storage.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive, ideal long-term storage conditions for methyl 3-iodo-4-phenoxybenzoate?

A: To ensure maximum shelf-life and prevent thermal degradation, the compound must be stored under a combination of protective conditions. These are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal energy, significantly slowing the rate of C-I bond cleavage.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light In the Dark (Amber Vial / Foil)Prevents photolytic cleavage of the light-sensitive C-I bond.[1][2]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric contaminants. Glass is inert.[7][8]
Location Dry, well-ventilated areaGeneral best practice for chemical storage.[7][9]

Q2: What are the primary degradation pathways I should be aware of?

A: There are two main degradation pathways for methyl 3-iodo-4-phenoxybenzoate, driven by heat, light, and moisture.

  • Deiodination: This is the most common pathway. The C-I bond breaks, leading to the formation of methyl 4-phenoxybenzoate and free iodine. This is an irreversible process that directly impacts the purity and reactivity of the compound for subsequent synthetic steps.

  • Ester Hydrolysis: In the presence of water, the methyl ester can be hydrolyzed to its corresponding carboxylic acid, 3-iodo-4-phenoxybenzoic acid, and methanol. This is accelerated by acidic or basic conditions.[6]

The diagram below illustrates these two potential degradation routes.

G cluster_main Degradation Pathways parent Methyl 3-iodo-4-phenoxybenzoate product1 Methyl 4-phenoxybenzoate (Deiodination Product) parent->product1 Heat / Light (- I) product2 3-iodo-4-phenoxybenzoic Acid (Hydrolysis Product) parent->product2 Moisture (H₂O) (- CH₃OH)

Caption: Primary degradation pathways for methyl 3-iodo-4-phenoxybenzoate.

Q3: How can I proactively monitor the stability of my stored compound?

A: A proactive stability monitoring program is crucial. The following workflow is recommended for any new batch of the compound.

G cluster_workflow Stability Monitoring Workflow start Receive New Lot (T=0) analyze_initial Perform Initial Analysis (HPLC, Visual, etc.) start->analyze_initial store Store Aliquots Under Recommended Conditions analyze_initial->store timepoint Pull Sample at Timepoints (e.g., 3, 6, 12 months) store->timepoint Long-Term Storage analyze_timepoint Perform Analysis timepoint->analyze_timepoint compare Compare Data to T=0 Results analyze_timepoint->compare decision Assess Stability: Continue Use or Re-purpose/Discard? compare->decision

Caption: Recommended workflow for long-term stability monitoring.

Section 3: Protocols for Stability Assessment

These protocols provide a framework for quantitatively and qualitatively assessing the integrity of your methyl 3-iodo-4-phenoxybenzoate samples.

Protocol 1: Visual and Physical Inspection
  • Prerequisites: Ensure the vial is at room temperature before opening.

  • Color Assessment: Observe the powder against a white background. Record any deviation from a white or off-white color. Note the presence of yellow, tan, or brown hues.

  • Physical State: Check for any change in the physical state of the powder. Note if it has become clumpy, oily, or appears wet, which could indicate moisture absorption or significant degradation.

  • Documentation: Photograph the sample at each timepoint for a comparative visual record.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the parent compound from its primary degradation product, methyl 4-phenoxybenzoate.

  • Instrumentation & Reagents:

    • HPLC system with a UV detector (Diode Array Detector preferred).[10][11]

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of methyl 3-iodo-4-phenoxybenzoate at 1 mg/mL in the diluent. Create a working standard at ~50 µg/mL.

    • Sample Preparation: Accurately weigh and dissolve the sample to be tested to a final concentration of ~50 µg/mL in the diluent.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 254 nm

      • Gradient:

        Time (min) % Mobile Phase B
        0.0 50
        10.0 95
        12.0 95
        12.1 50

        | 15.0 | 50 |

    • Analysis: Inject the standard and sample solutions. Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The deiodinated impurity will appear as a distinct peak before the main compound peak.

Protocol 3: Accelerated Stability Study Design

This protocol can be used to predict long-term stability by subjecting the compound to stress conditions.

  • Sample Preparation: Prepare multiple, tightly sealed vials of the same lot of the compound.

  • Condition Setup: Place sets of vials in controlled environmental chambers at elevated temperatures (e.g., 40°C and 60°C).

  • Timepoints: Pull one vial from each condition at specified timepoints (e.g., 1 week, 2 weeks, 4 weeks).

  • Analysis: Analyze each pulled sample using the HPLC method described in Protocol 2 and compare the results to a control sample stored at -20°C.

  • Evaluation: A significant increase in degradation products at elevated temperatures indicates poor thermal stability and reinforces the necessity of stringent, cold-storage conditions.

References
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2026). ResearchGate. [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). PMC. [Link]

  • Syntheses of methyl 3,5-diiodo-4-phenoxy-benzoate (6) and... (n.d.). ResearchGate. [Link]

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). LookChem. [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]

  • Aromatic compound iodination overview and reactions. (2022). Chemia. [Link]

  • Safe Storage. (n.d.). University of California, Berkeley. [Link]

  • Bacterial Degradation of Aromatic Compounds. (n.d.). PMC, NIH. [Link]

  • L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. [Link]

  • Methyl 3-iodo-4-methylbenzoate. (n.d.). PubChem. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (n.d.). RSC Publishing. [Link]

  • Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust. (n.d.). RSC Publishing. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of Reading. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. [Link]

  • Studies on Thermal Degradation of Aromatic Polyesters by Pyrolysis-Gas Chromatography. (1979). R Discovery. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office, The Chinese University of Hong Kong. [Link]

  • An Approach to Flavor Chemical Thermal Degradation Analysis. (2023). PMC, NIH. [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Overcoming solubility issues of methyl 3-iodo-4-phenoxybenzoate in organic solvents

Technical Support Center: Methyl 3-iodo-4-phenoxybenzoate A Senior Application Scientist's Guide to Overcoming Solubility Challenges Welcome to the technical support hub for methyl 3-iodo-4-phenoxybenzoate. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 3-iodo-4-phenoxybenzoate

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support hub for methyl 3-iodo-4-phenoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key intermediate and may encounter challenges related to its solubility in organic solvents. As a compound with a rigid aromatic core, a heavy iodine atom, and both ether and ester functionalities, its solubility behavior can be nuanced. This document provides in-depth, field-tested insights, troubleshooting protocols, and answers to frequently asked questions to ensure your experiments proceed efficiently.

Section 1: Understanding the Molecule - Physicochemical Profile

The solubility of a compound is dictated by its structure. Methyl 3-iodo-4-phenoxybenzoate is a moderately large, lipophilic molecule. Its key structural features—two aromatic rings, an ester group, and an iodine atom—result in strong intermolecular forces (van der Waals, dipole-dipole) that require significant energy to overcome for dissolution.

Understanding its physicochemical properties is the first step in diagnosing and solving solubility issues. While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and data from similar compounds like methyl 3-iodo-4-methylbenzoate.[1][2]

Table 1: Estimated Physicochemical Properties of Methyl 3-iodo-4-phenoxybenzoate

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Formula C₁₄H₁₁IO₃A relatively large molecule, suggesting that entropy of mixing can be a challenge.
Molecular Weight ~354.14 g/mol High molecular weight contributes to strong intermolecular forces, potentially lowering solubility.
Polar Surface Area (PSA) ~35.5 ŲThe PSA is relatively small compared to the overall size, indicating low polarity.
Calculated LogP > 4.0A high LogP value signifies high lipophilicity and very poor water solubility.[1]
Hydrogen Bond Acceptors 3 (two ether oxygens, one carbonyl oxygen)Can accept hydrogen bonds from protic solvents, but this is a minor factor.
Hydrogen Bond Donors 0Cannot donate hydrogen bonds, limiting its solubility in highly protic solvents like water or methanol.[2]
Physical Form Likely a crystalline solid at room temperature.Crystalline solids require additional energy (lattice energy) to be overcome before dissolution can occur.

Section 2: Frequently Asked Questions (FAQs) on Solubility

This section addresses the most common questions our application scientists receive regarding the handling of methyl 3-iodo-4-phenoxybenzoate.

Q1: What are the best starting solvents for dissolving methyl 3-iodo-4-phenoxybenzoate?

A1: Based on the principle of "like dissolves like," the best starting points are solvents that share structural similarities with the solute. Given its aromatic and ester/ether nature, we recommend the following, in order of general effectiveness:

  • Aromatic Solvents: Toluene, xylene, and anisole are excellent choices due to their ability to engage in π-stacking interactions with the molecule's benzene rings.

  • Ethers: Dioxane and Tetrahydrofuran (THF) are highly effective, particularly due to their ability to solvate the phenoxy and ester groups. They offer a good balance of polarity and non-polar character.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective due to their ability to dissolve a wide range of organic compounds.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) will likely dissolve the compound readily, especially with gentle heating. However, their high boiling points can make removal difficult.

Q2: I'm trying to set up a Suzuki coupling, and my compound won't dissolve in the reaction solvent. What should I do?

A2: This is a common issue, as reaction conditions often necessitate specific solvent systems (e.g., toluene/water or dioxane/water) where starting materials may have limited solubility.

  • Causality: The issue arises because the optimal solvent for the catalytic cycle may not be the optimal solvent for your starting material.

  • Solution: First, try gentle heating (e.g., 40-50 °C) to see if solubility improves without initiating the reaction prematurely. If that fails, consider using a co-solvent. A small amount of THF or dioxane added to a less-effective solvent like toluene can dramatically increase solubility. For extremely resistant cases, advanced techniques may be necessary (see Section 5).

Q3: My compound dissolved when I heated it, but it crashed out of solution when I cooled it to room temperature. Is this normal?

A3: Yes, this is expected behavior and is the fundamental principle behind recrystallization.[3] The solubility of most solids, including this one, increases significantly with temperature.[4] When the solution cools, it becomes supersaturated, and the compound with the lowest solubility (hopefully your desired product) precipitates out, leaving impurities behind. If you need it to remain in solution for an experiment, you must either maintain the temperature or formulate a more robust solvent system at room temperature.

Q4: Can I use alcohols like ethanol or methanol?

A4: While not the first choice, they can be used, particularly in mixed-solvent systems. The compound will likely have low to moderate solubility in ethanol or isopropanol at room temperature but will improve with heating. Methanol is generally too polar to be an effective single solvent. Be cautious if your subsequent reaction steps are sensitive to protic solvents.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve specific solubility problems during your workflow.

G Troubleshooting Solubility Issues start START: Compound Insoluble in Chosen Solvent q_heat Question: Have you tried heating the mixture (e.g., to 40-60°C)? start->q_heat s_dissolves Success: Compound Dissolves. Maintain heat if needed for reaction. q_heat->s_dissolves Yes, Dissolves q_cosolvent Problem Persists: Insoluble even with heat. Try adding a co-solvent. q_heat->q_cosolvent No, Still Insoluble s_precipitates Observation: Dissolves when hot, but precipitates upon cooling. s_dissolves->s_precipitates recrystallization Path Forward: This is ideal for purification. Proceed with recrystallization protocol. s_precipitates->recrystallization cosolvent_protocol Action: Add a small amount (5-10% v/v) of a stronger solvent (e.g., THF, Dioxane). Re-apply heat. q_cosolvent->cosolvent_protocol s_cosolvent_dissolves Success: Compound Dissolves. Note new solvent system for future use. cosolvent_protocol->s_cosolvent_dissolves Success q_solvent_change Problem Persists: Insoluble in co-solvent system. Is the primary solvent appropriate? cosolvent_protocol->q_solvent_change Failure solvent_change_protocol Action: Change primary solvent. Consult Solvent Screening Protocol (4.1). Consider Toluene, Dioxane, or DMF. q_solvent_change->solvent_change_protocol advanced Recalcitrant Case: If all else fails, consider Advanced Strategies (Section 5). solvent_change_protocol->advanced Still Insoluble

Caption: Decision workflow for troubleshooting insolubility.

Section 4: Experimental Protocols

These protocols provide a systematic approach to handling and solubilizing methyl 3-iodo-4-phenoxybenzoate.

Protocol 4.1: Systematic Solvent Screening

This protocol helps you identify the optimal solvent or co-solvent system for your specific application.

Objective: To determine the qualitative solubility of methyl 3-iodo-4-phenoxybenzoate in a range of common organic solvents at room temperature and elevated temperature.

Materials:

  • Methyl 3-iodo-4-phenoxybenzoate

  • Small vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Hot plate or heating block

  • Solvent candidates: Heptane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Isopropanol (IPA), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)

Procedure:

  • Weigh approximately 10 mg of methyl 3-iodo-4-phenoxybenzoate into each labeled vial.

  • Add 0.5 mL of the first solvent (e.g., Toluene) to the corresponding vial. This creates an initial concentration of ~20 mg/mL.

  • Cap the vial and vortex for 1 minute at room temperature.

  • Observe and Record (Room Temp): Note whether the solid is fully dissolved, partially dissolved, or insoluble.

  • If the solid is not fully dissolved, place the vial on a heating block set to 50-60 °C.

  • Heat for 5 minutes, vortexing intermittently.

  • Observe and Record (Elevated Temp): Note the solubility.

  • Allow the vial to cool to room temperature and observe if precipitation occurs.

  • Repeat steps 2-8 for each solvent candidate.

  • Analysis: Consolidate your observations into a table. The best solvents will fully dissolve the compound, ideally at room temperature or with minimal heating, and keep it in solution upon cooling if required for your process.

Protocol 4.2: Utilizing a Co-Solvent System

This protocol is for situations where a single solvent provides insufficient solubility for a required concentration.

Objective: To enhance the solubility of methyl 3-iodo-4-phenoxybenzoate in a primary solvent by introducing a secondary solvent (co-solvent).

Materials:

  • Methyl 3-iodo-4-phenoxybenzoate

  • Primary solvent (e.g., Toluene)

  • Co-solvent (e.g., THF or Dioxane)

  • Reaction vessel with stirring and heating capabilities

Procedure:

  • Add the methyl 3-iodo-4-phenoxybenzoate and the primary solvent to the reaction vessel.

  • Begin stirring and heat the mixture to 40 °C. Observe the initial insolubility.

  • While stirring, add the co-solvent dropwise or in small portions (e.g., 1-2% of the total volume at a time).

  • After each addition, allow the system to equilibrate for 2-3 minutes.

  • Continue adding the co-solvent until the solid is fully dissolved.

  • Self-Validation: Note the minimum amount of co-solvent required. This creates a reproducible, robust solvent system for your reaction scale-up. Do not add a large excess, as it may interfere with the reaction or subsequent workup.

G cluster_0 Primary Solvent (e.g., Toluene) cluster_1 Co-Solvent (e.g., THF) S1 Solvent Molecule S2 Solvent Molecule S3 Solvent Molecule CS1 Co-Solvent CS1->S1 Miscibility Solute_dissolved Solute (Solvated) CS1->Solute_dissolved Strong Interaction (Solvation) Solute Solute (Insoluble) Solute->S1 Poor Interaction Solute->S2 Poor Interaction Solute->S3 Poor Interaction

Caption: Co-solvents bridge the polarity gap for dissolution.

Section 5: Advanced Strategies for Recalcitrant Cases

In some scenarios, particularly in solid-phase synthesis or with highly unreactive downstream partners, conventional dissolution may not be feasible.

  • High-Temperature Ball Milling: For solvent-free cross-coupling reactions, high-temperature ball milling has proven effective for insoluble aryl halides.[5][6] This mechanochemical technique uses mechanical force and heat to drive reactions in the solid state, completely bypassing the need for a solvent. This is a specialized approach but can be invaluable for overcoming extreme insolubility.

  • Ligand Modification: While not directly modifying the solvent, changing the ligands on a metal catalyst can sometimes improve the solubility of the entire catalytic complex, which can help draw the substrate into the reaction phase.[7] This is an indirect but powerful method to consider in challenging catalytic reactions.

References

  • NextSDS. (n.d.). methyl 3-iodo-4-phenoxybenzoate — Chemical Substance Information.
  • Autech. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
  • ChemicalBook. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE synthesis.
  • Guidechem. (n.d.). METHYL 3-IODO-4-METHYLBENZOATE 90347-66-3 wiki.
  • LookChem. (n.d.). Methyl 3-iodo-4-methylbenzoate.
  • PubChem. (2026, March 7). Methyl 3-iodo-4-[methyl(phenyl)amino]benzoate.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
  • Semantic Scholar. (2021, April 7). Ligand exchange of aryl iodine dicarboxylates to form reagents with differing solubilities.
  • Guidechem. (2022, October 17). What is the synthesis method of 3-Iodo-4-methylbenzoic acid?.
  • ResearchGate. (2016, June). Syntheses of methyl 3,5-diiodo-4-phenoxy-benzoate (6) and....
  • ACS Publications. (2021, March 30). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). METHYL 3-IODO-4-METHYLBENZOATE | 90347-66-3.
  • Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate.
  • Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ISPE. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate.
  • AR REAGENT. (n.d.). Methyl 3-iodo-4-methylbenzoate Laboratory Reagent.

Sources

Optimization

Technical Support Center: Purification of Methyl 3-iodo-4-phenoxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing methyl 3-iodo-4-phenoxybenzoate , a critical aryl iodide intermediate[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing methyl 3-iodo-4-phenoxybenzoate , a critical aryl iodide intermediate[1]. Iodination reactions—whether utilizing elemental iodine ( I2​ ) or hypervalent iodine reagents like DAIB/ I2​ —frequently leave behind stubborn, unreacted iodine impurities.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-purity isolation without compromising the sensitive methyl ester functionality.

Part 1: Troubleshooting & FAQs

Q1: My organic layer remains dark brown or purple after multiple water washes. Why is the iodine not washing out? Causality: Elemental iodine ( I2​ ) is highly lipophilic and lacks a dipole moment, meaning it partitions heavily into organic solvents (like ethyl acetate or dichloromethane) rather than plain water. To remove it, you must alter its chemical state. Introducing a mild reducing agent like 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) triggers a redox reaction:

I2​+2S2​O32−​→2I−+S4​O62−​

This converts the lipophilic I2​ into highly ionic iodide ( I− ) and tetrathionate ( S4​O62−​ ) salts, which are entirely water-soluble and instantly partition into the aqueous phase[2][3].

Q2: Can I use sodium hydroxide ( NaOH ) to wash out the iodine instead of sodium thiosulfate? Causality: Absolutely not. While strong bases will disproportionate iodine into iodide and iodate, NaOH will also rapidly hydrolyze the methyl ester group of your target compound (methyl 3-iodo-4-phenoxybenzoate) into the corresponding carboxylic acid. Sodium thiosulfate is mildly basic (pH ~6.5–8.0) and provides a highly chemoselective reduction of halogens without risking ester saponification[2].

Q3: I used sodium thiosulfate, but a faint pinkish hue remains in my product. What went wrong? Causality: A persistent pink hue usually indicates trace I2​ trapped in micro-emulsions or a depleted thiosulfate solution. Thiosulfate solutions degrade over time, especially if exposed to air or acidic fumes, precipitating elemental sulfur and losing reducing power. Solution: Always prepare fresh 10% Na2​S2​O3​ solutions. If an emulsion is the issue, filtering the biphasic mixture through a small pad of Celite before phase separation will break the emulsion and allow the remaining I2​ to contact the aqueous reducing agent.

Part 2: Quantitative Reagent Comparison

Selecting the right quenching reagent is critical for preserving the integrity of methyl 3-iodo-4-phenoxybenzoate. Below is a quantitative and qualitative comparison of common iodine removal strategies.

Quenching ReagentMechanism of Action I2​ Removal EfficiencyRisk of Ester HydrolysisRecommended Use Case
10% aq. Na2​S2​O3​ Redox (Reduces I2​ to I− )>99% in <2 minsLow (pH ~7.5)Optimal for ester-containing aryl iodides.
10% aq. NaHSO3​ Redox (Reduces I2​ to I− )>95% in <5 minsLow (pH ~4.5)Good alternative, but acidic pH may require a subsequent NaHCO3​ wash.
1M aq. NaOH Disproportionation>99% in <1 minHigh (pH >13)Avoid. Will saponify the methyl ester.
Silica Gel Filtration Adsorption~70-80%None Use only for trace iodine removal post-aqueous workup.

Part 3: Self-Validating Experimental Protocol

Follow this step-by-step methodology for the reductive quench and extraction of methyl 3-iodo-4-phenoxybenzoate. This protocol is designed as a self-validating system —you cannot proceed to the next step unless the physical observables confirm success.

Materials Required:
  • Freshly prepared 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) in deionized water.

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Saturated aqueous Sodium Chloride (Brine).

  • Anhydrous Magnesium Sulfate ( MgSO4​ ).

Step-by-Step Methodology:
  • Dilution: Transfer the crude reaction mixture containing methyl 3-iodo-4-phenoxybenzoate to a separatory funnel. Dilute with your chosen organic solvent (e.g., 10 mL of EtOAc per 1 gram of crude product).

  • Reductive Quench: Add an equal volume of fresh 10% aqueous Na2​S2​O3​ to the separatory funnel[2].

  • Agitation: Stopper the funnel, invert, and immediately vent to release any pressure. Shake vigorously for 30–60 seconds to maximize surface area contact between the organic and aqueous layers.

  • Phase Separation & Self-Validation: Place the funnel on a ring stand and allow the layers to separate.

    • Validation Checkpoint: Observe the organic layer. It must transition from a dark brown/purple to a pale yellow or completely colorless liquid.

    • Troubleshooting: If a pink/purple hue persists, the reduction is incomplete. Do not proceed. Drain the aqueous layer, add a fresh portion of 10% Na2​S2​O3​ , and repeat Step 3 until the organic layer is completely decolorized.

  • Aqueous Wash: Once decolorized, drain the aqueous layer (which now contains the water-soluble I− and S4​O62−​ salts). Wash the organic layer once with distilled water to remove residual inorganic salts.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine to pull residual water out of the organic phase.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO4​ , and swirl until the drying agent flows freely (like snow). Filter the mixture and concentrate the filtrate in vacuo to yield pure methyl 3-iodo-4-phenoxybenzoate.

Part 4: Workup Visualization

Below is the logical workflow for the purification process, highlighting the critical self-validation loop.

WorkupPathway A Crude Reaction Mixture (Methyl 3-iodo-4-phenoxybenzoate + I2) B Dilute with Organic Solvent (EtOAc or DCM) A->B C Add 10% aq. Na2S2O3 (Reduces I2 to 2I-) B->C D Phase Separation (Aqueous vs. Organic) C->D E Visual Validation: Is Organic Layer Colorless? D->E F Repeat Na2S2O3 Wash E->F No (Pink/Brown) G Brine Wash & Dry (MgSO4) E->G Yes (Colorless) F->C H Concentrate in Vacuo (Pure Product) G->H

Workflow for the reductive quenching and removal of iodine impurities.

Part 5: References

  • Title: Structural Studies on Bioactive Compounds. 32. Oxidation of Tyrphostin Protein Tyrosine Kinase Inhibitors with Hypervalent Iodine Reagents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: Organic Reaction Workup Formulas for Specific Reagents Source: Hong Kong University of Science and Technology (HKUST) URL:[Link]

  • Title: Sodium thiosulfate Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 3-iodo-4-phenoxybenzoate and Methyl 4-phenoxybenzoate

Introduction In the landscape of modern organic synthesis and drug development, the precise control of molecular reactivity is paramount. The strategic placement of a single functional group can dramatically alter the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis and drug development, the precise control of molecular reactivity is paramount. The strategic placement of a single functional group can dramatically alter the synthetic pathways available for a given scaffold. This guide provides an in-depth comparison of two structurally similar yet reactively distinct molecules: Methyl 3-iodo-4-phenoxybenzoate and its non-halogenated counterpart, Methyl 4-phenoxybenzoate.

While differing by only a single iodine atom, these compounds present vastly different opportunities for synthetic chemists. Methyl 4-phenoxybenzoate serves as a stable aromatic core, whereas the introduction of an iodine atom in Methyl 3-iodo-4-phenoxybenzoate transforms the molecule into a versatile building block, primarily by providing a highly reactive "synthetic handle" for carbon-carbon bond formation. This guide will dissect the structural and electronic factors governing their reactivity, present comparative performance in key reaction classes with supporting experimental protocols, and offer field-proven insights for researchers and drug development professionals.

Structural and Electronic Analysis: The Decisive Role of Iodine

The fundamental difference in reactivity stems from the electronic and steric properties of the iodine substituent on the benzoate ring.

  • Methyl 4-phenoxybenzoate : This molecule features a benzoate ring substituted with two key groups. The phenoxy group at the C4 position is an ortho, para-director that moderately deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing nature (-I effect), which is slightly offset by its resonance electron-donating effect (+R effect). The methyl ester (carbomethoxy) group at C1 is a meta-director and a stronger deactivating group through both inductive and resonance effects (-I, -R).

  • Methyl 3-iodo-4-phenoxybenzoate : This derivative retains the phenoxy and carbomethoxy groups but includes a crucial iodine atom at the C3 position. Iodine, like other halogens, exhibits a dual electronic nature. It deactivates the aromatic ring towards electrophilic substitution through its electronegativity (inductive effect, -I).[1] However, its lone pairs can be delocalized into the π-system of the ring (resonance effect, +R), directing incoming electrophiles to the ortho and para positions.[1] Critically, the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in a variety of reactions.[1] Furthermore, the large atomic size of iodine introduces significant steric bulk ortho to the phenoxy group and meta to the ester.[2][3]

The interplay of these factors dictates the preferred reaction pathways for each molecule, as detailed in the following sections.

Comparative Reactivity in Key Synthetic Transformations

The presence of the C-I bond in Methyl 3-iodo-4-phenoxybenzoate opens up a world of synthetic possibilities that are inaccessible to its non-iodinated analog. The most significant of these is in the realm of transition-metal-catalyzed cross-coupling reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions

This class of reactions represents the most profound difference in reactivity between the two compounds. Aryl iodides are premier substrates for reactions like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings due to the ease with which they undergo oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)).[4][5]

  • Methyl 3-iodo-4-phenoxybenzoate (Highly Reactive): The C-I bond is the primary site of reactivity. The oxidative addition of the palladium catalyst into the C-I bond is typically a facile and rate-determining step in the catalytic cycle.[4] This allows for the efficient formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position under mild conditions.

  • Methyl 4-phenoxybenzoate (Largely Unreactive): This molecule lacks a suitable leaving group for standard cross-coupling reactions. Activating the C-H bonds on the aromatic ring for direct coupling is possible but requires specialized, and often harsh, reaction conditions and directing groups, a process far less efficient than coupling with an aryl halide.

The logical workflow for a typical Suzuki-Miyaura coupling highlights the central role of the aryl iodide.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Aryl Iodide, Boronic Acid, Base B Add to Reaction Vessel under Inert Atmosphere A->B C Add Anhydrous, Deoxygenated Solvent B->C D Add Palladium Catalyst and Ligand C->D E Heat Reaction Mixture (e.g., 80-110°C) D->E F Monitor Progress by TLC or LC-MS E->F G Cool to Room Temp and Quench F->G H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Purify by Column Chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Electrophilic Aromatic Substitution (EAS)

In EAS, the non-halogenated compound is generally more reactive.

  • Methyl 4-phenoxybenzoate: The directing effects of the C4-phenoxy (+R > -I, ortho-directing) and C1-carbomethoxy (-R, -I, meta-directing) groups are reinforcing, strongly directing incoming electrophiles to the C3 and C5 positions.

  • Methyl 3-iodo-4-phenoxybenzoate: The addition of the deactivating iodine atom reduces the overall electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to the non-iodinated version.[1] The C5 position is the most likely site for substitution, being ortho to the directing phenoxy group and meta to the other two groups.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require a good leaving group and a strongly electron-deficient aromatic ring.

  • Methyl 3-iodo-4-phenoxybenzoate: The iodine atom can serve as a leaving group. While the carbomethoxy group provides some electron-withdrawing character, the ring is not considered highly activated. Therefore, SNAr reactions would likely require forcing conditions.

  • Methyl 4-phenoxybenzoate: Lacking a suitable leaving group on the benzoate ring, this compound is inert under typical SNAr conditions.

Data Summary and Experimental Protocols

The difference in reactivity is best illustrated through a direct comparison and a validated experimental protocol.

Reactivity Comparison Table
Reaction TypeMethyl 3-iodo-4-phenoxybenzoateMethyl 4-phenoxybenzoateRationale
Suzuki-Miyaura Coupling Excellent Substrate Unreactive The C-I bond is a highly effective leaving group for oxidative addition to Pd(0).[4][5]
Sonogashira Coupling Excellent Substrate Unreactive The aryl-iodide functionality readily undergoes coupling with terminal alkynes.[6]
Electrophilic Substitution Less Reactive More Reactive Iodine is a deactivating group, reducing the ring's nucleophilicity.[1]
Nucleophilic Substitution Potentially Reactive Unreactive Iodine can act as a leaving group, though the ring is not strongly activated.
Hydrodeiodination Reactive Not Applicable The C-I bond can be selectively reduced to a C-H bond.
Ester Hydrolysis Reactive Reactive Reactivity is comparable, centered on the methyl ester functional group.
Protocol: Suzuki-Miyaura Coupling of Methyl 3-iodo-4-phenoxybenzoate

This protocol describes a representative Suzuki-Miyaura reaction to demonstrate the synthetic utility of the C-I bond. The choice of catalyst, ligand, base, and solvent is critical for success and may require optimization for different boronic acids.[5]

Objective: To synthesize Methyl 3-(4-methoxyphenyl)-4-phenoxybenzoate.

Materials:

  • Methyl 3-iodo-4-phenoxybenzoate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[5]

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvent Mixture: Toluene/Ethanol/H₂O (3:1:1)[5]

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-iodo-4-phenoxybenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Add the degassed toluene/ethanol/H₂O solvent mixture via syringe.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

The catalytic cycle for this transformation illustrates the critical oxidative addition step enabled by the C-I bond.

Suzuki_Cycle cluster_input2 cluster_output Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-I Methyl 3-iodo-4-phenoxybenzoate Ar-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-I(L2)->Pd(0)L2 Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Coupled Product Ar-B(OH)2 Boronic Acid + Base Ar-B(OH)2->Ar-Pd(II)-I(L2)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Outlook

The comparison between Methyl 3-iodo-4-phenoxybenzoate and Methyl 4-phenoxybenzoate is a clear illustration of a core principle in synthetic strategy: the power of a well-placed functional group.

  • Methyl 3-iodo-4-phenoxybenzoate is a highly versatile intermediate. The iodine atom serves as an exceptionally effective handle for introducing molecular complexity through a wide array of robust and high-yielding cross-coupling reactions. This makes it an invaluable building block for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

  • Methyl 4-phenoxybenzoate , in contrast, is a relatively inert scaffold. Its reactivity is largely confined to transformations of the ester group or electrophilic substitutions on the ring, which are often less specific and require more demanding conditions.

For researchers and drug development professionals, the choice is clear. When the synthetic goal involves the construction of complex architectures via C-C bond formation, Methyl 3-iodo-4-phenoxybenzoate is the superior starting material. Its predictable and specific reactivity at the C-I bond provides a reliable and efficient route to novel analogs and target molecules. Understanding this fundamental difference in reactivity is key to designing elegant and effective synthetic routes in the modern chemical laboratory.

References

  • PubMed. (n.d.). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Retrieved from [Link]

  • ResearchGate. (2016). Syntheses of methyl 3,5-diiodo-4-phenoxy-benzoate (6) and... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2006). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-phenoxybenzoate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Synthesized Methyl 3-iodo-4-phenoxybenzoate via Mass Spectrometry

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of rigorous scientific practice. Methyl 3-iodo-4-phenoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of rigorous scientific practice. Methyl 3-iodo-4-phenoxybenzoate, a halogenated aromatic ester, represents a class of molecules often utilized as a key intermediate in the synthesis of more complex target structures. Its validation is not merely a procedural step but a critical checkpoint to ensure the integrity of subsequent research and development.

This guide provides an in-depth comparison of two powerful mass spectrometry techniques—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)—for the structural validation of this target molecule. We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data to demonstrate how these methods, when used in concert, provide a self-validating system for robust structural elucidation.

The Analytical Challenge

The primary challenge in validating the structure of methyl 3-iodo-4-phenoxybenzoate lies in confirming not only its molecular weight (354.14 g/mol ) but also the precise arrangement of its substituents on the benzene ring. Mass spectrometry is exceptionally suited for this task, offering both molecular weight information and structural insights through controlled fragmentation. The choice of ionization technique, however, fundamentally dictates the nature and utility of the data obtained.

Methodology Comparison: Hard vs. Soft Ionization

The core of our comparative analysis rests on the strategic application of two distinct ionization methods: the high-energy, fragmentation-heavy Electron Ionization (EI) and the gentle, structure-preserving Electrospray Ionization (ESI).[1][2][3]

  • Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): This is the workhorse for volatile and thermally stable small molecules.[1] In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and, crucially, to fragment in a predictable and reproducible manner.[4] This fragmentation pattern serves as a structural "fingerprint," providing definitive evidence for the connectivity of atoms within the molecule. For our target compound, GC-MS is ideal for differentiating it from potential isomers by analyzing these unique fragments.

  • Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): ESI is a "soft" ionization technique that transforms molecules in a liquid solution into gas-phase ions with minimal fragmentation.[3] This method excels at confirming the molecular weight of a compound by generating intact protonated molecules (e.g., [M+H]⁺).[3] For molecules that might be thermally labile or less volatile, LC-MS is the preferred method.[5] While it provides less fragmentation data in a standard single-stage MS experiment, its ability to deliver an unambiguous molecular ion is a critical component of structural validation.

Experimental Workflows

A robust validation strategy employs both techniques to create a complementary and self-verifying dataset. The overall analytical workflow is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_validation Final Validation Syn Synthesized Product: Methyl 3-iodo-4-phenoxybenzoate GCMS GC-EI-MS (Hard Ionization) Syn->GCMS LCMS LC-ESI-MS (Soft Ionization) Syn->LCMS Frag Fragmentation Pattern (Structural Fingerprint) GCMS->Frag MW Molecular Weight Confirmation ([M+H]⁺) LCMS->MW Confirm Confirmed Structure Frag->Confirm MW->Confirm

Caption: Key fragmentation pathways for methyl 3-iodo-4-phenoxybenzoate in EI-MS.

LC-ESI-MS: Unambiguous Molecular Weight Confirmation

In contrast to the complex EI spectrum, the ESI mass spectrum is expected to be much simpler. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 355.1. This provides clear and immediate confirmation of the molecular weight. Depending on the purity of the sample and mobile phase, sodium adducts [M+Na]⁺ at m/z 377.1 may also be observed. The soft nature of ESI ensures that this molecular ion is the base peak, or most abundant ion, in the spectrum, removing any ambiguity about the parent mass.

Synergistic Comparison
Parameter GC-EI-MS LC-ESI-MS Conclusion
Molecular Ion M⁺˙ at m/z 354 may be weak or absent.[M+H]⁺ at m/z 355 is typically the base peak.LC-ESI-MS is superior for MW confirmation.
Fragmentation Extensive, reproducible fragmentation provides a detailed structural fingerprint.Minimal in-source fragmentation; requires MS/MS for detailed structural data.GC-EI-MS is superior for structural fingerprinting.
Isomer ID Fragmentation pattern is highly specific to substituent positions.Isomers will have the same molecular weight and are often indistinguishable without MS/MS.GC-EI-MS provides stronger evidence for specific isomer identification.
Volatility Req. Compound must be volatile and thermally stable.Suitable for a wider range of compounds, including less volatile and thermally labile ones. [1]LC-ESI-MS is more versatile for diverse structures.

Conclusion

The structural validation of synthesized methyl 3-iodo-4-phenoxybenzoate is most reliably achieved through the complementary use of both GC-EI-MS and LC-ESI-MS. LC-ESI-MS provides definitive and easily interpretable confirmation of the molecular weight via a strong [M+H]⁺ signal. Concurrently, GC-EI-MS delivers a rich fragmentation pattern that acts as a structural fingerprint, confirming the presence of the iodo, phenoxy, and methyl benzoate moieties and their specific connectivity. This dual-technique approach constitutes a self-validating system, where the molecular weight confirmed by one method is substantiated by the fragmentation logic of the other, providing researchers with the highest degree of confidence in their synthesized material.

References

  • Journal of the American Society for Mass Spectrometry. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Available at: [Link]

  • Scribd. Methyl Benzoate Mass Spectrum Analysis. Available at: [Link]

  • Unknown Source. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]

  • ResearchGate. (2018). Comparison of electrospray LC–MS, LC–MS with Cold EI and GC–MS with Cold EI for sample identification. Available at: [Link]

  • Whitman College. GCMS Section 6.13. Available at: [Link]

  • ResearchGate. (2018). Iodine isotopic speciation mass spectra acquired by LDI-MS analysis. Available at: [Link]

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available at: [Link]

  • LCGC International. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Available at: [Link]

  • Whitman College. GCMS Section 6.5. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • PMC. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Available at: [Link]

  • Defense Technical Information Center. (2003). Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. Available at: [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • WebElements. Iodine » isotope data. Available at: [Link]

  • LinkedIn. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of iodoethane C2H5I. Available at: [Link]

  • Michigan State University Department of Chemistry. Natural Abundance Atomic Isotopes. Available at: [Link]

  • PubMed. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Methyl 3-iodo-4-phenoxybenzoate

This document provides essential safety and logistical information for the handling and disposal of Methyl 3-iodo-4-phenoxybenzoate (CAS No. 50789-43-0).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of Methyl 3-iodo-4-phenoxybenzoate (CAS No. 50789-43-0). The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound, ensuring both personal safety and experimental integrity.

Understanding the Risks: Hazard Analysis

Methyl 3-iodo-4-phenoxybenzoate is a halogenated aromatic compound. While comprehensive toxicological data for this specific molecule is not widely available, the structural motifs—an iodinated phenyl ring and a phenoxybenzoate group—necessitate a cautious approach. The available Safety Data Sheet (SDS) indicates that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

The phenoxybenzoate moiety is found in various compounds, and some metabolites, such as 3-phenoxybenzoic acid (a metabolite of pyrethroid insecticides), have been studied for their potential neurotoxic effects.[2] The presence of iodine classifies this compound as a halogenated organic, which has specific implications for its handling and disposal.

Summary of Known Hazards:

Hazard TypeDescriptionPrimary Routes of Exposure
Skin Irritation Causes skin irritation upon contact.[1]Dermal contact
Eye Irritation Causes serious eye irritation.[1]Eye contact with dust or splashes
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.[1]Inhalation
Unknown Chronic Effects Long-term toxicological properties have not been thoroughly investigated.All routes

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Methyl 3-iodo-4-phenoxybenzoate to prevent dermal, ocular, and respiratory exposure.

Core PPE Requirements
Protection TypeSpecific RecommendationsRationale
Hand Protection Wear chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[1]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.To protect against dust particles and potential splashes that can cause serious eye irritation.[1]
Skin and Body Protection A lab coat must be worn. For larger quantities, consider a chemically resistant apron.To protect skin and personal clothing from contamination.[1]
Respiratory Protection A dust respirator should be used, especially when handling the solid form outside of a fume hood.[1]To prevent inhalation of dust that may cause respiratory irritation.[1]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection start Handling Methyl 3-iodo-4-phenoxybenzoate weighing Weighing Solid Compound start->weighing dissolving Preparing a Solution start->dissolving fume_hood Use Chemical Fume Hood weighing->fume_hood dust_mask Dust Respirator weighing->dust_mask If not in fume hood dissolving->fume_hood face_shield Add Face Shield dissolving->face_shield Risk of splash gloves Nitrile Gloves goggles Safety Goggles lab_coat Lab Coat fume_hood->gloves fume_hood->goggles fume_hood->lab_coat dust_mask->gloves dust_mask->goggles dust_mask->lab_coat

Caption: PPE selection workflow for handling Methyl 3-iodo-4-phenoxybenzoate.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Work Area: Conduct all manipulations of Methyl 3-iodo-4-phenoxybenzoate within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Before starting work, verify that the fume hood is functioning correctly with adequate airflow.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a suitable fire extinguisher (e.g., dry chemical, CO2) are readily accessible.

  • Spill Kit: Have a spill kit designed for solid chemical spills readily available.

Handling the Compound
  • Weighing:

    • Always weigh the solid compound within the fume hood.

    • Use a tared, sealed container to transport the chemical to the balance to prevent contamination.

  • Dissolving:

    • If preparing a solution, add the solid Methyl 3-iodo-4-phenoxybenzoate to the solvent slowly to prevent splashing.

    • Ensure the vessel is appropriately sized for the volume of the solution.

  • Heating:

    • Avoid heating the compound unless it is a necessary part of the experimental procedure.

    • If heating is required, use a well-controlled heating source such as a heating mantle and ensure the apparatus is properly vented within the fume hood.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all glassware, surfaces, and equipment that have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare hands) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan: Managing Halogenated Waste

Methyl 3-iodo-4-phenoxybenzoate is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Segregation
  • Halogenated vs. Non-Halogenated: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][4][5] Co-mingling can increase disposal costs and complicate the disposal process.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Waste: Methyl 3-iodo-4-phenoxybenzoate."[3] Do not use abbreviations or chemical formulas.[3]

  • Container Integrity: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for all waste.[3] The container should be kept closed at all times except when actively adding waste.[3][4]

The following flowchart outlines the correct waste disposal pathway.

Disposal_Workflow cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Experiment Complete solid_waste Contaminated Solids (gloves, paper towels) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste halogenated_container Labeled Halogenated Waste Container solid_waste->halogenated_container liquid_waste->halogenated_container sink_disposal DO NOT Pour Down Drain liquid_waste->sink_disposal seal_container Securely Seal Container halogenated_container->seal_container ehs_pickup Arrange for EHS Pickup seal_container->ehs_pickup

Caption: Waste disposal workflow for Methyl 3-iodo-4-phenoxybenzoate.

Spill Management

In the event of a spill:

  • Small Spills:

    • If a small amount of solid is spilled within the fume hood, it can be carefully swept up using a brush and dustpan.

    • Place the collected material in the designated halogenated waste container.

    • Decontaminate the area with an appropriate solvent and cleaning materials.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

    • Prevent the spread of the spill if it is safe to do so.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and running water. If irritation occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl 3-iodo-4-phenoxybenzoate, fostering a safer and more productive research environment.

References

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  • ThermoFisher Scientific. (2025).
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  • Sigma-Aldrich. (2025).
  • Unknown.
  • Centers for Disease Control and Prevention. (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards.
  • Capot Chemical Co., Ltd. (2013). MSDS of 3-Iodo-4-methylbenzoic acid.
  • Wang, T., et al. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. Science of The Total Environment, 838(Pt 2), 156027.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-iodo-4-methylbenzoate. PubChem Compound Summary for CID 13614033.
  • ChemicalBook. (2025).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Iodine.
  • A. Ceyhan, Z., et al. (2020). The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. Scientific Reports, 10, 1339.
  • National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzoate. PubChem Compound Summary for CID 6943688.
  • Kim, Y., et al. (2021). Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats. Toxicological Research, 37(1), 71-80.

Sources

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